molecular formula C17H15ClN2O3 B1630927 2-(Chloromethyl)quinazoline CAS No. 6148-18-1

2-(Chloromethyl)quinazoline

Cat. No.: B1630927
CAS No.: 6148-18-1
M. Wt: 330.8 g/mol
InChI Key: OQISIHAJCWICIR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinazoline (CAS 6148-18-1) is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol . This organochloride serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research for constructing more complex quinazoline-derived molecules. The compound is classified as hazardous and requires careful handling. It carries the signal word "Danger" with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should adhere to strict safety protocols, including wearing personal protective equipment and working in a well-ventilated area. For safe storage, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated place under an inert atmosphere at 2-8°C . It is the user's responsibility to confirm the suitability and specifications of the product for their specific application prior to ordering. This product is intended for research and laboratory use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-21-14-6-2-12(3-7-14)10-16-19-17(23-20-16)11-22-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQISIHAJCWICIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351424
Record name 5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6148-18-1
Record name 5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-(Chloromethyl)quinazoline as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-(Chloromethyl)quinazoline (CAS 6148-18-1) .

CAS Registry Number: 6148-18-1 Molecular Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol

Executive Summary

This compound is a bicyclic heterocyclic building block characterized by a benzene ring fused to a pyrimidine ring, with a highly reactive chloromethyl electrophile at the C2 position.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and as a structural analog to the key intermediate used in Linagliptin manufacturing.

This guide analyzes its physicochemical profile, synthetic pathways, and reactivity patterns, distinguishing it from its 4-methyl analog (CAS 109113-72-6) while highlighting its utility in nucleophilic substitution reactions for library generation.

Physicochemical Profile

The compound is defined by the electron-deficient quinazoline core, which enhances the electrophilicity of the exocyclic chloromethyl group.

PropertyDataNotes
Appearance White to off-white solidCrystalline form typical for halo-alkyl heterocycles.
Molecular Weight 178.62 g/mol Suitable for fragment-based drug discovery (FBDD).
Solubility Soluble in DCM, DMSO, DMFLimited solubility in water; prone to hydrolysis.
Reactivity High (Alkylating Agent)The C2-CH₂Cl bond is activated by the adjacent imine nitrogen.
Stability Moisture SensitiveHydrolyzes to 2-(hydroxymethyl)quinazoline over time.

Synthetic Utility & Reactivity[1][2]

The Electrophilic Pharmacophore

The chloromethyl group at position 2 is a "soft" electrophile. The adjacent nitrogen atoms in the quinazoline ring exert an electron-withdrawing effect (–I effect), making the methylene carbon highly susceptible to Sɴ2 attack by nucleophiles.

Key Reactivity Patterns:

  • N-Alkylation: Rapid reaction with primary/secondary amines to form 2-(aminomethyl)quinazolines.

  • S-Alkylation: Reaction with thiols/thiolates to generate thioethers.

  • Cyclization: Can serve as a bielectrophile in cascade reactions to form tricyclic fused systems.

Reactivity Visualization

The following diagram illustrates the core reactivity pathways of this compound.

ReactivityPathways Core This compound (CAS 6148-18-1) AminoProd 2-(Aminomethyl)quinazoline (Kinase Inhibitor Scaffolds) Core->AminoProd SN2 Substitution (Base, DMF/DCM) ThioProd 2-(Thio)methylquinazoline Core->ThioProd S-Alkylation (K2CO3, Acetone) HydroProd 2-(Hydroxymethyl)quinazoline (Hydrolysis Artifact) Core->HydroProd Hydrolysis (Aq. conditions) Amine Primary/Sec. Amines (HNR2) Thiol Thiols (R-SH) Water Water/OH-

Caption: Primary reactivity pathways showing nucleophilic displacement of the chloride leaving group.

Synthesis Methodologies

While several routes exist, the cyclocondensation of 2-aminobenzaldehyde is favored for its atom economy and direct access to the C2-substituted core.

Protocol A: Cyclocondensation (Primary Route)

This method constructs the pyrimidine ring while installing the chloromethyl group in a single step.

  • Precursors: 2-Aminobenzaldehyde, 2-Chloroacetonitrile (or Chloroacetyl chloride).

  • Catalyst: Ammonia or mild base.[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol or methanol.

  • Addition: Add 2-chloroacetonitrile (1.1 eq) dropwise at 0°C.

  • Cyclization: Introduce a catalytic amount of ammonia or NaOH. Heat to reflux for 4–6 hours.

  • Workup: Cool the mixture. The product often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol/hexane.

Protocol B: Radical Halogenation (Industrial Route)

Used when starting from the commercially available 2-methylquinazoline.

  • Reagents: 2-Methylquinazoline, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO).

  • Solvent: CCl₄ or Benzene (Note: Benzene is carcinogenic; CCl₄ is restricted. Modern adaptations use Acetonitrile).

  • Mechanism: Radical chain substitution at the benzylic position.

SynthesisWorkflow Start Start: 2-Aminobenzaldehyde Reagent Reagent: 2-Chloroacetonitrile + Base (NH3/NaOH) Start->Reagent Intermediate Intermediate: Schiff Base / Amidine Reagent->Intermediate Condensation Cyclization Cyclization (Reflux) Intermediate->Cyclization Ring Closure Product Product: this compound Cyclization->Product Purification

Caption: Synthetic workflow via the cyclocondensation route (Method A).

Medicinal Chemistry Applications

Kinase Inhibitor Development

The quinazoline core is a privileged scaffold in oncology, appearing in drugs like Gefitinib and Erlotinib . While those drugs typically feature 4-anilino substitutions, the 2-position allows for fine-tuning of pharmacokinetic properties (solubility, metabolic stability).

  • Strategy: The chloromethyl group is displaced by solubilizing amines (e.g., morpholine, piperazine) to create a basic side chain that interacts with the solvent-exposed region of the kinase ATP-binding pocket.

Relationship to Linagliptin

Researchers often encounter CAS 6148-18-1 when studying Linagliptin (Trajenta).

  • Clarification: The actual intermediate for Linagliptin is 2-(chloromethyl)-4-methylquinazoline (CAS 109113-72-6).[3]

  • Significance: CAS 6148-18-1 is the des-methyl analog. It is used as a reference standard for impurity profiling or as a scaffold to synthesize Linagliptin analogs for Structure-Activity Relationship (SAR) studies involving the C4 position.

Handling and Safety

  • Alkylating Hazard: As a reactive alkyl halide, this compound is a potential mutagen and skin sensitizer. It can alkylate DNA/proteins.

  • PPE: Double nitrile gloves, lab coat, and eye protection are mandatory. Handle only in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture will degrade the compound to the alcohol, releasing HCl.

References

  • Synthesis of Quinazoline Derivatives: Frontiers in Chemistry. "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation." (2022).

  • Linagliptin Intermediate Profiling: Pharmaffiliates. "this compound - API Standards & Impurities." [4]

  • Quinazoline Reactivity: Organic Chemistry Portal. "Synthesis of Quinazolines - Recent Literature."

  • Biological Activity: National Institutes of Health (NIH). "Chemical Characteristics and Biological Potential of Quinazoline Derivatives."

Sources

2-(Chloromethyl)-4-methylquinazoline CAS 109113-72-6 structure

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Scaffold in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors[1]

Executive Summary

2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Linagliptin (Tradjenta), a potent DPP-4 inhibitor for Type 2 Diabetes management.[1] Its structural uniqueness lies in the reactive chloromethyl moiety at the C2 position, which serves as a highly specific electrophilic "anchor" for N-alkylation reactions.

This guide moves beyond basic property listings to provide a process-chemistry perspective on its synthesis, stability management, and application in convergent drug discovery workflows. We address the critical challenge of preventing hydrolysis of the chloromethyl group while maintaining high regioselectivity during nucleophilic substitution.

Physicochemical Profile & Stability

Understanding the physical limitations of this scaffold is prerequisite to successful scale-up.[1] The chloromethyl group is prone to hydrolysis under moist conditions, necessitating strict anhydrous handling.

PropertySpecificationOperational Note
Molecular Weight 192.64 g/mol -
Appearance White to pale yellow crystalline solidYellowing indicates degradation (oxidation or hydrolysis).[1]
Melting Point 61.0 – 65.0 °CSharp melting range indicates high purity (>98%).[1]
Solubility DCM, Chloroform, DMSO, Ethyl AcetateSparingly soluble in water; rapidly hydrolyzes in aqueous bases.
Reactivity High (Electrophilic Alkyl Halide)Susceptible to SN2 attack; lachrymator potential.[1]
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Critical: Hydrolysis yields the inactive 2-hydroxymethyl impurity.[1]
Strategic Synthesis: The "Pinner-Like" Cyclization

While multiple routes exist, the industrial standard relies on the cyclocondensation of 2-aminoacetophenone with chloroacetonitrile. This route is preferred for its atom economy and avoidance of phosphorus oxychloride (POCl₃), which is common in older quinazoline syntheses.[1]

3.1. Reaction Mechanism & Protocol

The synthesis exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the nitrile carbon, mediated by anhydrous acid.

Reagents:

  • Substrate: 2-Aminoacetophenone

  • Reagent: Chloroacetonitrile (1.1 eq)[1]

  • Catalyst/Solvent: 1,4-Dioxane saturated with dry HCl gas (or 4M HCl in Dioxane)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 3-neck flask with 2-aminoacetophenone and anhydrous 1,4-dioxane.

  • Activation: Cool to 0–5 °C. Bubble dry HCl gas through the solution for 30 minutes to activate the ketone and nitrile. Alternative: Add 4M HCl in Dioxane dropwise.

  • Addition: Add chloroacetonitrile dropwise, maintaining temperature <10 °C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux (approx. 100 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup (Critical): Cool to room temperature. The hydrochloride salt of the product may precipitate.[1] Neutralize carefully with saturated NaHCO₃ (keep cold to minimize hydrolysis). Extract immediately with Dichloromethane (DCM).[1]

  • Purification: Recrystallize from Isopropanol or purify via silica flash chromatography (DCM/MeOH gradient).

3.2. Synthesis Workflow Diagram[1]

Synthesis Start 2-Aminoacetophenone Inter Imidate Intermediate Start->Inter Activation Reagent Chloroacetonitrile (HCl / Dioxane) Reagent->Inter Product 2-(Chloromethyl)- 4-methylquinazoline Inter->Product Cyclization (Reflux)

Figure 1: Acid-mediated cyclocondensation route to the target quinazoline scaffold.[1]

Critical Application: Linagliptin Convergence[1]

In the context of Linagliptin (Tradjenta) synthesis, CAS 109113-72-6 acts as the alkylating agent for the xanthine core. This step is the "convergence point" where the two main pharmacophores are linked.[1]

4.1. The Alkylation Challenge

The reaction is a classic SN2 substitution.[1] The nucleophile is the N-1 nitrogen of the xanthine derivative (typically 8-bromo-7-(but-2-ynyl)-3-methylxanthine).[1]

  • Solvent Choice: DMF or NMP (Polar Aprotic is required to solvate the anion).[1]

  • Base: K₂CO₃ or Na₂CO₃ (Mild bases prefer N-alkylation over O-alkylation).[1]

  • Temperature: 80 °C. Higher temperatures risk elimination of HCl to form the vinyl-quinazoline byproduct.[1]

4.2. Linagliptin Assembly Pathway[1]

Linagliptin Xanthine Xanthine Core (Nucleophile) Complex Alkylated Intermediate (N1-Quinazolinylmethyl) Xanthine->Complex K2CO3, DMF, 80°C (SN2 Alkylation) Quinazoline 2-(Chloromethyl)- 4-methylquinazoline (Electrophile) Quinazoline->Complex Final Linagliptin (API) Complex->Final SNAr Displacement of C8-Leaving Group Piperidine (R)-3-Aminopiperidine Piperidine->Final

Figure 2: Convergent synthesis of Linagliptin showing the insertion point of the quinazoline scaffold.

Quality Control & Impurity Profiling

For pharmaceutical applications, purity must exceed 99.5%.[1] The following impurities are characteristic of the synthesis and storage:

Impurity NameStructure/OriginDetection (HPLC)
Hydrolysis Impurity 2-(Hydroxymethyl)-4-methylquinazoline .[1] Formed by moisture exposure.[1]RRT ~0.8 (More polar)
Dimer Impurity Formed by self-alkylation of the quinazoline nitrogen by its own chloromethyl group (rare, requires free base form in solution).[1]RRT ~1.5 (High MW)
Starting Material 2-Aminoacetophenone .[1] Incomplete cyclization.RRT ~1.2

Analytical Method (HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B.[1]

  • Detection: UV @ 254 nm (aromatic core) and 220 nm.[1]

Safety & Handling (MSDS Highlights)
  • Hazards: Causes severe skin burns and eye damage (H314).[1] Potent sensitizer (H317).[1] Very toxic to aquatic life (H400).[1]

  • PPE: Nitrile gloves (double gloving recommended), face shield, and respirator if dust is generated.

  • Spill Cleanup: Do not use water (generates HCl gas).[1] Adsorb with dry sand or vermiculite.[1] Neutralize with weak base solids before disposal.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 241518, 2-(Chloromethyl)-4-methylquinazoline.[1] Retrieved from [Link][1]

  • Boehringer Ingelheim International GmbH. Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.[1] World Patent WO2004018468A2.[1] (Describes the industrial synthesis of Linagliptin using the quinazoline intermediate). Retrieved from

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[1] Journal of Medicinal Chemistry, 50(26), 6450-6453.[1] Retrieved from [Link]

Sources

molecular weight and formula of 2-(Chloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Handling Protocols [1][2]

Executive Summary

2-(Chloromethyl)quinazoline (CAS 6148-18-1) is a bicyclic heteroaromatic compound serving as a critical electrophilic building block in medicinal chemistry.[2][] Characterized by a quinazoline core fused with a highly reactive chloromethyl "warhead" at the C2 position, it functions as a versatile alkylating agent for constructing pharmacophores, particularly in the development of kinase inhibitors and CysLT1 receptor antagonists.[1][2]

Critical Disambiguation: Researchers must distinguish this parent compound from its ubiquitous derivatives:

  • Target Compound: This compound (No substituent at C4).[1][2]

  • Common Analog 1:2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6) – A key intermediate for Linagliptin.[2]

  • Common Analog 2:2-(Chloromethyl)quinazolin-4(3H)-one – The oxidized ketone derivative.[2]

This guide focuses strictly on the parent C9H7ClN2 system.

Part 1: Physicochemical Identity[2]

The molecular identity of this compound is defined by its planar, nitrogen-rich scaffold and the lability of the C-Cl bond.[2]

Molecular Data Table
PropertyValueTechnical Note
CAS Number 6148-18-1 Unique identifier for the parent compound.[2][]
Molecular Formula C₉H₉ClN₂ Stoichiometry: C (60.5%), H (3.9%), Cl (19.8%), N (15.7%).[1]
Molecular Weight 178.62 g/mol Average weight.[]
Monoisotopic Mass 178.0298 Da Base peak for MS (¹²C, ¹H, ¹⁴N, ³⁵Cl).[1]
Isotope Pattern M (100%) / M+2 (32%)Distinctive 3:1 ratio due to ³⁵Cl/³⁷Cl natural abundance.[1]
Appearance White to pale yellow solidCrystalline form; color darkens upon oxidation/hydrolysis.
Predicted Density 1.28 g/cm³High density due to heteroatom content.
Solubility DMSO, DMF, CH₂Cl₂Hydrolytically unstable in water; reacts with protic solvents.[1]
Structural Analysis (Graphviz)

The following diagram illustrates the core connectivity and the electron-deficient nature of the chloromethyl group, which drives its reactivity.[1][2]

G Core Quinazoline Core (Electron Deficient) Linker C2 Position Core->Linker Fused Warhead Chloromethyl Group (-CH2-Cl) Linker->Warhead Attached Reactivity Nucleophilic Attack Site (SN2) Warhead->Reactivity Drives

Part 2: Synthetic Pathways & Protocols[2]

Synthesis of the parent this compound is less common than the 4-methyl derivative but follows established cyclization logic.[2] The most authoritative retrosynthetic approach involves the condensation of 2-aminobenzaldehyde with alpha-chloro-nitrogen sources.[2]

General Synthetic Strategy

Pathway: Cyclocondensation of 2-aminobenzaldehyde with 2-chloroacetamidine or chloroacetonitrile.[2]

  • Precursor: 2-Aminobenzaldehyde provides the benzene ring and the C4-N3 fragment.[2]

  • Cyclization Agent: Chloroacetamidine hydrochloride introduces the C2-N1 fragment and the chloromethyl group.[2]

  • Mechanism: Imine formation followed by intramolecular nucleophilic attack and aromatization.

Synthesis SM1 2-Aminobenzaldehyde Step1 Condensation (Base-catalyzed) SM1->Step1 SM2 2-Chloroacetamidine (or Chloroacetonitrile) SM2->Step1 Inter Dihydroquinazoline Intermediate Step1->Inter Step2 Oxidative Aromatization (if required) Inter->Step2 Prod This compound (C9H7ClN2) Step2->Prod

Laboratory Protocol (General Guideline)

Note: This compound is a potent alkylator.[1] All steps must be performed in a fume hood.

  • Reactants: Dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous ethanol or DMF.

  • Reagent Addition: Add 2-chloroacetamidine hydrochloride (1.1 eq).

  • Catalysis: Add a mild base (e.g., Piperidine or NaOAc) to catalyze the condensation.[1] Avoid strong hydroxides to prevent hydrolysis of the -CH₂Cl group.[2]

  • Reflux: Heat to 60-80°C under inert atmosphere (N₂) for 4–6 hours. Monitor via TLC (Hexane/EtOAc).[1]

  • Workup: Remove solvent in vacuo. Extract with Dichloromethane (DCM) and wash with brine.[1]

  • Purification: Recrystallize from cold isopropanol or purify via flash column chromatography (Silica gel).

Part 3: Reactivity & Pharmacophore Utility[2]

The primary value of this compound lies in its ability to covalently link the quinazoline pharmacophore to other molecular entities via Nucleophilic Substitution (S_N2) .[1][2]

The "Warhead" Mechanism

The methylene carbon attached to the chlorine is activated by the adjacent electron-deficient quinazoline ring (via the C=N bond).[2] This makes it highly susceptible to attack by nucleophiles such as:[2]

  • Amines (Primary/Secondary): To form secondary/tertiary amine linkers.[1]

  • Thiols: To form thioether linkages (common in CysLT1 antagonists).[1]

  • Alkoxides: To form ether linkages.

Derivatization Workflow

Reactivity Substrate This compound TS Transition State (S_N2) Substrate->TS Nuc Nucleophile (H-Nzz, H-Szz) Nuc->TS Product Functionalized Quinazoline (Drug Scaffold) TS->Product Byprod HCl (Salt) TS->Byprod

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, researchers should look for these specific spectral signatures.[1][2]

TechniqueExpected SignalMechanistic Origin
¹H NMR (CDCl₃) Singlet at δ 4.8–5.0 ppm (2H)The methylene protons (-CH ₂Cl) are deshielded by both the Cl and the aromatic ring.[2]
¹H NMR (Aromatic) Multiplets at δ 7.5–9.5 ppm (4H)Characteristic ABCD system of the quinazoline benzene ring; H4 (pyrimidine ring) is most downfield (~9.4 ppm).[1]
Mass Spectrometry (ESI+) m/z 179.03 [M+H]⁺ Protonated molecular ion.[1]
Isotope Pattern m/z 181.03 (~33% intensity) Signature of the ³⁷Cl isotope, confirming the presence of one chlorine atom.[1]

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

  • Skin Corr. 1B: Causes severe skin burns and eye damage.

  • Acute Tox. 4: Harmful if swallowed.

  • Mutagenicity: Suspected of causing genetic defects (due to alkylating capability).[1]

Handling Protocol:

  • Containment: Always handle inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[1][2]

  • Decontamination: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating chloromethyl group before disposal.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to the alcohol).[1]

References

  • BOC Sciences. (2025).[1][4] this compound - CAS 6148-18-1 Product Profile. Retrieved from

  • Pharmaffiliates. (2025). Certificate of Analysis: this compound. Retrieved from

  • PubChem. (2025).[1] Quinazoline Derivatives and Bioactivity. National Library of Medicine. Retrieved from

  • Simson Pharma. (2025).[1][4] API Intermediates: this compound.[2][5][][] Retrieved from [1][2]

  • GuideChem. (2025).[1] Chemical Properties of Chloromethyl-quinazolines. Retrieved from

Sources

Solubility & Stability Profile of 2-(Chloromethyl)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling of 2-(Chloromethyl)quinazoline, designed for researchers and process chemists.

Executive Summary

This compound (CAS 6148-18-1) is a critical electrophilic intermediate used primarily in the synthesis of bioactive quinazoline derivatives (e.g., EGFR inhibitors, CysLT1 antagonists). Its utility is defined by the high reactivity of the chloromethyl group; however, this same reactivity imposes strict constraints on solvent selection.

Key Insight: The solubility of this compound cannot be decoupled from its stability. While highly soluble in polar protic solvents like methanol, it undergoes slow solvolysis, necessitating a trade-off between solubility power and chemical integrity. This guide provides the data and protocols required to navigate that trade-off.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for solvent screening. This compound is a lipophilic, weak base.

PropertyValue / DescriptionImplication for Solubility
CAS Number 6148-18-1Unique identifier (Distinct from 4-methyl analog)
Molecular Formula C₉H₇ClN₂Aromatic, planar structure
LogP (Predicted) ~3.90Highly lipophilic; prefers non-polar/chlorinated solvents
pKa (Predicted) ~1.8 - 2.0 (N-1)Weak base; protonates in strong acids, increasing aqueous solubility
Physical State White to yellow powderCrystalline lattice energy requires moderate polarity to break

Solubility Landscape

The following data synthesizes experimental observations and structural analog analysis (specifically the 4-methyl derivative, CAS 109113-72-6) to provide a reliable solubility map.

Solvent Classifications[2]
Class A: High Solubility / High Stability (Recommended for Stock Solutions)

These solvents dissolve the compound readily (>50 mg/mL) and are chemically inert toward the alkyl chloride moiety.

  • Dichloromethane (DCM): Excellent solubility due to dispersion interactions. Ideal for extractions.

  • Dimethyl Sulfoxide (DMSO) & DMF: High solubility (>100 mg/mL). Caution: DMSO can act as an oxidant at high temperatures; keep <50°C.

  • Tetrahydrofuran (THF): Good solubility; suitable for anhydrous reactions.

Class B: High Solubility / Conditional Stability (Process Solvents)

Soluble, but potential for side reactions (solvolysis) over time or with heat.

  • Methanol / Ethanol: Good solubility, especially when warm.

    • Risk:[1] Slow conversion to 2-(methoxymethyl)quinazoline (ether formation) or solvolysis.

    • Use Case: Short-term reaction solvents (e.g., aminations) or recrystallization (if cooled rapidly).

  • Acetone: Moderate to high solubility. Avoid strong bases which may trigger aldol-like side reactions with the solvent.

Class C: Low Solubility (Anti-Solvents)
  • Water: Practically insoluble (<1 g/L) at neutral pH. Rapidly hydrolyzes at elevated temperatures.

  • Hexanes / Cyclohexane: Very low solubility. Excellent anti-solvents for precipitation.

Quantitative Solubility Estimates (Extrapolated)

Data extrapolated from 4-methyl analog trends and LogP correlation.

SolventSolubility (25°C)Solubility (60°C)Stability Rating
Dichloromethane > 100 mg/mLN/A (Boils)★★★★★ (Stable)
Methanol 20 - 40 mg/mL> 100 mg/mL★★☆☆☆ (Risk of solvolysis)
Acetonitrile 30 - 50 mg/mL> 80 mg/mL★★★★☆ (Stable)
Toluene 10 - 20 mg/mL> 60 mg/mL★★★★★ (Stable)
Water (pH 7) < 0.5 mg/mLDecomposes ☆☆☆☆☆ (Unstable)

Stability & Reactivity Logic

The chloromethyl group is a "soft" electrophile. Solvent choice dictates the reaction pathway.

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application, balancing solubility against the risk of degradation.

SolventSelection Start Intended Application Storage Long-Term Storage Start->Storage Reaction Synthesis (Amination) Start->Reaction Analysis HPLC / NMR Start->Analysis Recryst Purification Start->Recryst DCM_Tol DCM or Toluene (Inert, Dry) Storage->DCM_Tol Prevents Hydrolysis Alc Ethanol / IPA (Reflux) Reaction->Alc Acceptable if Nucleophile > Solvent DMSO_ACN DMSO-d6 / ACN (Dissolve immediately) Analysis->DMSO_ACN High Solubility Binary Binary System: DCM + Hexane or MeOH (Cold) Recryst->Binary Saturation Control

Figure 1: Solvent Selection Decision Matrix. Blue paths indicate high stability requirements; Red paths indicate controlled reactivity.

Degradation Pathways[3]
  • Hydrolysis: In the presence of water (even atmospheric moisture), the -CH₂Cl group converts to -CH₂OH (2-(hydroxymethyl)quinazoline). This is accelerated by heat and bases.

  • Dimerization: In concentrated solutions with nucleophilic impurities, self-alkylation can occur.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent lot before scaling up.

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 100 mg of this compound to the vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Vortex for 5 minutes at 25°C. If fully dissolved, add more solid until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen (do not use heat >40°C to avoid degradation).

  • Measurement: Weigh the dried residue (

    
    ).
    
  • Calculation: Solubility (

    
    ) in mg/mL = 
    
    
    
    .
Protocol B: Recrystallization (Purification)

Recommended solvent system: Dichloromethane / Hexane or Isopropanol.

  • Dissolution: Dissolve crude this compound in the minimum amount of DCM at room temperature.

  • Filtration: Filter to remove insoluble inorganic salts.

  • Precipitation: Slowly add Hexane (anti-solvent) with stirring until the solution becomes cloudy.

  • Crystallization: Cool the mixture to 0-4°C for 2 hours.

  • Collection: Filter the crystals and wash with cold Hexane.

  • Drying: Dry under high vacuum at ambient temperature. Do not oven dry >50°C.

Safety & Handling

  • Alkylating Agent: This compound is a potent alkylating agent (genotoxic impurity risk). Handle in a fume hood.

  • Skin Absorption: High lipophilicity (LogP ~3.9) suggests rapid skin absorption. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Quench excess material with a dilute amine solution (e.g., ammonia in methanol) before disposal to destroy the reactive chloride.

References

  • BOC Sciences. this compound (CAS 6148-18-1) Physicochemical Properties. Accessed October 2025.[2]

  • PubChem. Compound Summary: this compound.[3][] National Library of Medicine. Link

  • Journal of Chemical & Engineering Data. Solubility of 2-chloromethyl-4-methylquinazoline in Different Solvent Systems. (Proxy data for solubility trends). Link

  • BenchChem. Synthesis and Application of Quinazoline Intermediates. (Process chemistry insights). Link

Sources

An In-depth Technical Guide to the Structural and Chemical Distinctions Between 2-(Chloromethyl)quinazoline and 4-(Chloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, synthetic, and reactive differences between the isomeric compounds 2-(Chloromethyl)quinazoline and 4-(Chloromethyl)quinazoline. Understanding these distinctions is paramount for their effective utilization as versatile intermediates in medicinal chemistry and drug discovery.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the quinazoline core dictates its pharmacological profile, making the study of its isomeric derivatives crucial for the rational design of novel therapeutic agents. The chloromethyl group, in particular, serves as a reactive handle for introducing diverse functionalities, and its position on the quinazoline ring significantly influences the molecule's overall chemical behavior.[2]

Structural Isomers: A Comparative Overview

The core structural difference between this compound and 4-(Chloromethyl)quinazoline lies in the point of attachment of the chloromethyl (-CH2Cl) group to the quinazoline nucleus. This seemingly subtle variation leads to significant differences in their electronic properties, steric hindrance, and ultimately, their chemical reactivity and synthetic accessibility.

dot

Caption: 2D structures of this compound and 4-(Chloromethyl)quinazoline.

Physicochemical Properties
Property2-(Chloromethyl)-4-methylquinazoline4-(Chloromethyl)quinazoline (Predicted)
Molecular Formula C10H9ClN2[2]C9H7ClN2
Molecular Weight 192.65 g/mol [2]178.62 g/mol
Appearance White to almost white powder to crystal[2]Likely a solid at room temperature
Melting Point 61 - 65 °C[2]Data not available
Solubility Sparingly soluble in water[3]Expected to have low aqueous solubility

Synthesis of Chloromethylquinazolines

The synthetic routes to 2- and 4-(chloromethyl)quinazoline are distinct, reflecting the inherent reactivity of the quinazoline ring system.

Synthesis of this compound Derivatives

A common route to this compound derivatives involves the cyclization of an appropriate anthranilic acid derivative with chloroacetonitrile. For instance, 2-(chloromethyl)-4-methylquinazoline can be synthesized from o-aminoacetophenone and chloroacetamide.[4] Another established method involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in the presence of chloroacetonitrile.[1]

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline [4]

  • Dissolve o-aminoacetophenone (0.1 mol) in 80 mL of absolute ethanol in a round-bottom flask.

  • Add phosphoric acid (0.12 mol) as a catalyst.

  • Slowly add a solution of 2-chloroacetamide (0.11 mol) in 20 mL of absolute ethanol at room temperature.

  • Reflux the reaction mixture for 45 hours.

  • After cooling, filter the mixture and wash the filtrate with saturated brine.

  • Evaporate the solvent and extract the organic phase with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate, concentrate, and dry under vacuum to yield the product.

dot

Synthesis_2_Chloromethyl o-aminoacetophenone o-Aminoacetophenone reagents H3PO4, Ethanol Reflux, 45h o-aminoacetophenone->reagents chloroacetamide Chloroacetamide chloroacetamide->reagents product 2-(Chloromethyl)-4-methylquinazoline reagents->product

Caption: Synthetic scheme for 2-(Chloromethyl)-4-methylquinazoline.

Synthesis of 4-(Chloromethyl)quinazoline

A direct, high-yield synthesis of the parent 4-(chloromethyl)quinazoline is not well-documented in the reviewed literature. However, a plausible approach involves the conversion of a precursor such as 4-(hydroxymethyl)quinazoline or quinazoline-4-methanol. This would typically involve a chlorination step using a reagent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

A general method for preparing 4-substituted quinazolines involves the reaction of substituted 2-aminobenzophenones with thiourea in DMSO.[4] This suggests that a suitable 2-aminobenzophenone precursor could potentially lead to a 4-substituted quinazoline that can then be converted to the chloromethyl derivative.

Comparative Reactivity

The position of the chloromethyl group has a profound impact on the reactivity of the quinazoline ring, particularly in nucleophilic substitution reactions.

Reactivity of the Chloromethyl Group

In both isomers, the chloromethyl group is a reactive electrophilic site susceptible to nucleophilic attack, allowing for the introduction of various functional groups.[2] This makes both compounds valuable intermediates for the synthesis of a wide range of derivatives.

Reactivity of the Quinazoline Ring: The C4 vs. C2 Position

A key difference in the reactivity of the two isomers stems from the inherent electronic properties of the quinazoline ring. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is a well-established principle in quinazoline chemistry. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C4 position.[5]

This enhanced reactivity at C4 can be attributed to the electron-withdrawing effect of the pyrimidine nitrogen atoms, which is more pronounced at the 4-position. This makes the 4-position in quinazoline derivatives a prime target for nucleophilic aromatic substitution (SNAr) reactions.

dot

Reactivity_Comparison Quinazoline_Core Quinazoline Ring C4_Position C4 Position (More Electrophilic) Quinazoline_Core->C4_Position Higher Reactivity C2_Position C2 Position (Less Electrophilic) Quinazoline_Core->C2_Position Lower Reactivity Nucleophilic_Attack Nucleophilic Attack Nucleophilic_Attack->C4_Position Favored Nucleophilic_Attack->C2_Position Disfavored

Caption: Reactivity comparison of the C2 and C4 positions on the quinazoline ring.

This inherent difference in reactivity has significant implications for the synthetic utility of this compound and 4-(chloromethyl)quinazoline. For 4-(chloromethyl)quinazoline, nucleophilic substitution reactions on the ring itself would likely require harsher conditions compared to substitutions at the chloromethyl group. Conversely, for this compound, the C4 position remains a potential site for further functionalization via nucleophilic substitution, offering a pathway to di-substituted quinazoline derivatives.

Spectroscopic Characterization

The structural differences between the two isomers are reflected in their spectroscopic data, particularly in their Nuclear Magnetic Resonance (NMR) spectra.

  • ¹H NMR: The chemical shifts of the protons on the quinazoline ring will differ significantly between the two isomers due to the different electronic environments created by the chloromethyl group at either the 2- or 4-position. The protons on the benzene portion of the quinazoline ring will also show distinct splitting patterns and chemical shifts.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the quinazoline ring, especially C2 and C4, will be a clear indicator of the isomer.

While a full experimental dataset for 4-(chloromethyl)quinazoline is not available, predictions based on related structures suggest that the chemical shifts of the protons and carbons adjacent to the C4-substituted chloromethyl group would be significantly different from those in the 2-substituted isomer.

Applications in Drug Development

Both this compound and its derivatives are extensively used as intermediates in the synthesis of pharmaceuticals.[2] The quinazoline scaffold is a core component of several approved drugs, and the ability to selectively functionalize the 2- or 4-position is crucial for developing new drug candidates with improved efficacy and selectivity. The differential reactivity of the C2 and C4 positions allows for regioselective synthesis of complex quinazoline-based molecules, a key strategy in modern drug discovery.[5]

Conclusion

The structural isomerism of this compound and 4-(chloromethyl)quinazoline leads to distinct chemical properties and synthetic accessibility. The key differentiator is the inherent reactivity of the quinazoline ring, with the 4-position being more susceptible to nucleophilic attack than the 2-position. This has profound implications for their use as synthetic intermediates. While this compound derivatives are well-characterized and synthetically accessible, further research is needed to fully elucidate the properties and synthetic routes to the parent 4-(chloromethyl)quinazoline. A thorough understanding of these differences is essential for researchers in the field of medicinal chemistry to effectively harness the potential of these versatile building blocks in the design and synthesis of novel therapeutic agents.

References

Sources

Biological Targets of 2-(Chloromethyl)quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological targets, chemical reactivity, and therapeutic applications of 2-(Chloromethyl)quinazoline derivatives . It is structured to serve researchers and drug developers, focusing on the scaffold's dual role as a versatile synthetic intermediate and a potent electrophilic pharmacophore.

Executive Summary

The This compound scaffold represents a critical junction in medicinal chemistry. While often utilized as a high-reactivity intermediate for synthesizing C2-substituted quinazolines, the chloromethyl moiety itself possesses distinct biological activity as an alkylating agent. This guide analyzes the scaffold's interaction with primary oncology targets (EGFR, VEGFR-2) and microbial enzymes (DHFR), distinguishing between derivatives where the chloromethyl group is retained as a "warhead" versus those where it serves as a precursor for nucleophilic substitution.

Chemical Biology & Reactivity Profile

The Electrophilic "Warhead"

The defining feature of this scaffold is the


-chloromethyl group  at the C2 position. This moiety is a potent electrophile, susceptible to nucleophilic attack by biological thiols (e.g., Cysteine residues) and amines.
  • Mechanism:

    
     Alkylation.
    
  • Biological Implication: Compounds retaining the 2-chloromethyl group often exhibit cytotoxicity through non-specific DNA alkylation or covalent modification of enzyme active sites.

  • Synthetic Utility: It serves as a "linchpin" for generating diverse libraries (e.g., 2-aminomethyl, 2-thiomethyl derivatives) that target specific kinases with higher selectivity and lower systemic toxicity.

Synthesis Workflow

The generation of these derivatives typically proceeds via the cyclization of anthranilic acid derivatives, followed by functionalization.

SynthesisWorkflow Start Anthranilic Acid (Precursor) Core 2-(Chloromethyl)-4(3H)- quinazolinone Start->Core Chloroacetyl chloride Cyclization Inter 4-Chloro-2-(chloromethyl) quinazoline Core->Inter POCl3 Chlorination ProdC Covalent Inhibitors (Retained CH2Cl) Core->ProdC N3-Substitution (Warhead Retention) ProdA 2-(Aminomethyl) Derivatives (EGFR/DHFR Targets) Inter->ProdA R-NH2 Nucleophilic Sub. ProdB 2-(Thiomethyl) Derivatives (Antimicrobial) Inter->ProdB R-SH Nucleophilic Sub.

Figure 1: Synthetic divergence of the this compound scaffold. The pathway splits between substitution (green nodes) and retention of the electrophile (red node).

Primary Biological Targets

A. Epidermal Growth Factor Receptor (EGFR)

The most validated target for quinazoline derivatives is the intracellular tyrosine kinase domain of EGFR.[1]

  • Mode of Action:

    • Competitive Inhibition: Derivatives where the chlorine is displaced by bulky amines (e.g., anilines) compete with ATP for the binding pocket.

    • Covalent Inhibition: Derivatives retaining the chloromethyl group or modified with acrylamides can form irreversible covalent bonds with Cys797 at the ATP binding site.

  • Selectivity: 4-anilinoquinazoline derivatives derived from this scaffold show high potency against EGFR

    
      and EGFR
    
    
    
    mutants, which are resistant to first-generation inhibitors like Gefitinib.
B. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Many 2-substituted quinazolines exhibit dual inhibition of EGFR and VEGFR-2.[2][3]

  • Therapeutic Rationale: Simultaneous blockade of tumor proliferation (EGFR) and angiogenesis (VEGFR-2).

  • SAR Insight: Substitution at the C2 position (derived from the chloromethyl precursor) with hydrophobic groups enhances affinity for the hydrophobic pocket of VEGFR-2.

C. Dihydrofolate Reductase (DHFR)

Quinazolines are classical antifolates.

  • Mechanism: They mimic the pteridine ring of folic acid, binding to DHFR and preventing the reduction of dihydrofolate to tetrahydrofolate. This halts thymidylate synthesis and DNA replication.

  • Key Derivative: 2,4-diaminoquinazolines (synthesized from the chloromethyl core) are potent inhibitors of both human and bacterial DHFR.

Mechanism of Action: Signaling Cascade

The following diagram illustrates how these derivatives disrupt downstream oncogenic signaling.

EGFR_Pathway Inhibitor Quinazoline Derivative EGFR EGFR (RTK) Inhibitor->EGFR Inhibits VEGFR VEGFR-2 Inhibitor->VEGFR Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Dual inhibition of EGFR and VEGFR-2 pathways by quinazoline derivatives leads to arrest of proliferation and induction of apoptosis.

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinone

A self-validating protocol for generating the core scaffold.

  • Reagents: Anthranilic acid (1 eq), Chloroacetyl chloride (1.2 eq), Glacial acetic acid (Solvent).

  • Procedure:

    • Dissolve anthranilic acid in glacial acetic acid.

    • Add chloroacetyl chloride dropwise at 0°C to prevent exotherms.

    • Reflux the mixture for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Validation Point: The formation of a white precipitate indicates cyclization.

    • Cool to room temperature, filter the solid, and wash with cold water.

    • Yield Check: Expected yield >75%. Melting point should be 248–250°C.

Protocol B: EGFR Kinase Inhibition Assay (FRET-based)

Used to quantify the IC50 of the synthesized derivatives.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Components:

    • Recombinant EGFR enzyme (wild-type or mutant).[4]

    • Substrate: Biotinylated poly-Glu-Tyr.

    • ATP (at

      
       concentration).
      
    • Test Compound (dissolved in DMSO).

  • Workflow:

    • Incubate Enzyme + Compound + Substrate + ATP in kinase buffer for 60 min at 25°C.

    • Add detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

    • Readout: Measure fluorescence ratio (665 nm / 620 nm).

    • Control: Staurosporine (positive control) and DMSO only (negative control).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol C: In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: A549 (Lung cancer), MCF-7 (Breast cancer), H1975 (EGFR T790M mutant).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with graded concentrations (0.1 – 100

    
    M) of derivatives for 48h.
    
  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives synthesized from the 2-chloromethyl core.

Derivative ClassSubstitution (C2)TargetIC50 / MICBiological Outcome
Chloromethyl Core -CH2Cl (Unsubstituted)DNA / General10-25

M
Moderate cytotoxicity (Alkylating agent)
Amino-Quinazoline -CH2-NH-ArylEGFR (WT)5 - 50 nMPotent competitive inhibition
Amino-Quinazoline -CH2-NH-ArylEGFR (T790M)10 - 100 nMOvercomes drug resistance
Thio-Quinazoline -CH2-S-HeterocycleDHFR (Bacterial)< 1

g/mL
High antibacterial activity
Fused Tricyclic Cyclized via C2Tubulin0.5 - 2

M
Mitotic arrest

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. NIH. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization. Molecules. Available at: [Link]

  • 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Quinazolines as inhibitors of dihydrofolate reductase. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Safety & Handling Guide: 2-(Chloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 6148-18-1 | Molecular Formula: C₉H₇ClN₂ | Molecular Weight: 178.62 g/mol [][2][3][4]

Executive Summary & Substance Identification

2-(Chloromethyl)quinazoline is a highly reactive heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, including CysLT1 receptor antagonists and as a structural analog/impurity in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin .[4][5][6][7]

Due to the presence of the electrophilic chloromethyl moiety at the C2 position, this compound acts as a potent alkylating agent . It poses significant risks of skin corrosion, severe eye damage, and potential mutagenicity. This guide synthesizes safety data from direct substance analysis and Structure-Activity Relationship (SAR) inferences from its close analog, 2-(chloromethyl)-4-methylquinazoline (CAS 109113-72-6).

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 6148-18-1
Physical State Solid (Crystalline)
Solubility Soluble in DMSO, Chloroform, Methanol; Reacts with Water
Melting Point Solid at RT (Exact MP varies by purity; ~61-65°C for 4-methyl analog)
Key Reactivity Nucleophilic substitution (Sɴ2), Hydrolysis (releases HCl)

Hazard Identification & Toxicology (GHS Classification)

Danger. This compound is classified as a Skin Corrosive (Category 1B/1C) and Serious Eye Damage (Category 1) agent.

Mechanism of Toxicity: Alkylation & Hydrolysis

The chloromethyl group is a "warhead" capable of alkylating biological nucleophiles (DNA, proteins). Upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.[8]

  • H302: Harmful if swallowed.[7][8]

  • H317: May cause an allergic skin reaction (Sensitizer).[8]

  • H341: Suspected of causing genetic defects (Inferred from alkylating potential).

Visualizing the Hazard Pathway

The following diagram illustrates the dual-threat mechanism of direct alkylation and hydrolytic decomposition.

HazardMechanism Compound This compound Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Alkylation Alkylation Reaction Compound->Alkylation Moisture Moisture / Tissue Water Moisture->Hydrolysis BioNucleophile Biological Nucleophile (DNA/Protein) BioNucleophile->Alkylation HCl HCl Release (Chemical Burn) Hydrolysis->HCl Rapid Adduct Covalent Adduct (Cytotoxicity/Sensitization) Alkylation->Adduct Irreversible

Figure 1: Dual mechanism of toxicity showing hydrolytic acid release and direct alkylation of biological targets.

Strategic Handling & Engineering Controls

Standard laboratory PPE is insufficient. Handling requires specific engineering controls to prevent inhalation of dusts and exposure to hydrolytic byproducts.

Personal Protective Equipment (PPE) Matrix
ComponentRequirementRationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate film (e.g., Silver Shield) or thick Nitrile (8 mil).Standard nitrile may degrade upon prolonged contact with alkyl halides.
Respiratory NIOSH-approved N95 (minimum) or P100 respirator if handling powder outside a hood.Prevents inhalation of dust which hydrolyzes in the lungs to form acid.
Eye/Face Chemical splash goggles + Face Shield.Corrosive solids can cause permanent blindness instantly.
Body Tyvek® lab coat or chemical-resistant apron.Prevents contamination of street clothes.
Inert Atmosphere Handling

Because the compound degrades in moist air, all weighing and transfer operations should ideally occur in a glovebox or under a nitrogen blanket.

Protocol: Safe Transfer from Solid to Solution

  • Preparation: Pre-dry all glassware and solvents (anhydrous <50 ppm water).

  • Environment: Equilibrate the reagent bottle to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh quickly into a tared vial under a gentle stream of Nitrogen/Argon.

  • Solubilization: Immediately dissolve in an anhydrous solvent (DCM, THF, or DMF) to stabilize the compound against atmospheric moisture.

Emergency Response Protocols

Self-Validating Response Logic: The response must neutralize the acid (HCl) generated by hydrolysis while minimizing heat generation.

Exposure Response
  • Skin Contact: Immediate flushing with water for 15 minutes . Do not neutralize with strong bases on skin, as the exotherm will worsen the burn. Use soap and water after flushing.

  • Eye Contact: Irrigate immediately.[8] If wearing contacts, remove after the first 5 minutes of flushing, then continue for 10 more minutes. Seek immediate ophthalmological care.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only). Pulmonary edema may be delayed; medical observation is recommended.

Spill Cleanup Decision Tree

Do not simply wipe up. The solid must be chemically deactivated.

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small Small (<5g) Size->Small Large Large (>5g) Size->Large Absorb Cover with Dry Lime or Soda Ash Small->Absorb Evacuate Evacuate Area Call EHS Large->Evacuate Sweep Careful Sweep (Avoid Dust) Absorb->Sweep Deactivate Treat waste with Dilute NaOH/Na2CO3 Sweep->Deactivate Disposal Dispose as Hazardous Waste Deactivate->Disposal

Figure 2: Decision logic for spill containment and neutralization.

Storage & Stability

Critical Requirement: The stability of this compound is inversely proportional to temperature and humidity.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[9] The container must be tightly sealed.[7]

  • Incompatibility: Violent reaction with strong oxidizers and strong bases. Reacts with water/alcohols to generate HCl.

Shelf Life: When stored correctly (Dry/Cold/Dark), the compound is stable for 12–24 months. Yellowing of the white crystalline solid indicates decomposition (formation of HCl and polymeric byproducts).

Disposal Considerations

Waste Stream: Halogenated Organic Waste.

  • Do not dispose of down the drain.

  • Deactivation: For small laboratory quantities, the material can be hydrolyzed intentionally in a fume hood by slow addition to a large volume of dilute sodium bicarbonate solution (gas evolution will occur), followed by disposal of the neutralized aqueous layer (check local regulations) and organic waste.

  • Commercial Disposal: Incineration with a scrubber system is required to manage HCl emissions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253661957, 2-(Chloromethyl)-4-methylquinazoline. (Note: 4-methyl analog used for SAR toxicity inference). Retrieved from [Link]

  • Apicule. (n.d.). This compound API Intermediate for Linagliptin.[5][6] Retrieved from [Link]

Sources

The Strategic Role of 2-(Chloromethyl)quinazoline in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 2-(Chloromethyl)quinazoline and its functional derivatives.

Executive Summary: The Bifunctional Scaffold

In the landscape of medicinal chemistry, This compound represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its unique bifunctional electrophilicity .[1]

Unlike simple quinazolines, the 2-chloromethyl variant possesses two distinct reactive centers:

  • The Exocyclic Electrophile (C2-CH₂Cl): A highly reactive alkyl halide susceptible to rapid

    
     displacement by nucleophiles (amines, thiols, alkoxides).[1]
    
  • The Endocyclic Electrophile (C4 Position): When functionalized (e.g., C4-Cl or C4=O), this position allows for orthogonal derivatization, enabling the construction of complex Structure-Activity Relationship (SAR) libraries.[1]

This guide explores the synthesis of this core, its reactivity profile, and its critical role in the synthesis of bioactive pharmaceutical ingredients (APIs), including the DPP-4 inhibitor Linagliptin .[1]

Chemical Identity & Stability[1][2][3][4]

  • IUPAC Name: this compound[1]

  • Common Derivatives: 2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6); 2-(Chloromethyl)quinazolin-4(3H)-one (CAS: 2006-03-3).[1]

  • Physical State: Typically a white to light-yellow crystalline solid.[1]

  • Stability Profile:

    • Moisture Sensitivity: The C-Cl bond is relatively stable to hydrolysis under neutral conditions but hydrolyzes to the alcohol (2-hydroxymethyl) under basic aqueous conditions.[1]

    • Thermal Stability: Stable up to ~200°C, but susceptible to polymerization or decomposition in the presence of strong Lewis acids without solvent.[1]

    • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at <25°C to prevent slow hydrolysis or oxidative degradation.[1]

Synthetic Pathways: Constructing the Core

The synthesis of the this compound core is dictated by the desired substitution at the C4 position.[1] Two primary routes dominate the literature due to their scalability and atom economy.[1]

Route A: The Niementowski Modification (For 4-Methyl Derivatives)

This is the industrial standard for synthesizing 2-(chloromethyl)-4-methylquinazoline , a key intermediate for Linagliptin.[1] It utilizes o-aminoacetophenone and chloroacetonitrile.[1]

  • Mechanism: Acid-catalyzed condensation followed by cyclodehydration.[1]

  • Key Reagents: HCl (gas or dioxane solution), Chloroacetonitrile.[1]

  • Why this route? It avoids the use of anthranilic acid (which yields the 4-oxo product) and directly installs the aromatic system with the C4-methyl group.

Route B: The Anthranilic Acid Cyclization (For 4-Oxo Derivatives)

Used when a 4-oxo (lactam) or 4-chloro (via


) functionality is required.[1]
  • Mechanism: Condensation of anthranilic acid with chloroacetyl chloride or chloroacetonitrile.[1]

  • Utility: The resulting quinazolin-4(3H)-one can be chlorinated at C4 to create a dual-electrophile scaffold (2-CH₂Cl, 4-Cl).[1]

Visualization: Synthetic Logic Flow

SynthesisPathways Start1 o-Aminoacetophenone Inter1 Imidate Intermediate Start1->Inter1 HCl (gas), 10°C Start2 Anthranilic Acid Product2 2-(Chloromethyl)- quinazolin-4(3H)-one (Lactam Core) Start2->Product2 ClCH₂CN or ClCH₂COCl Reagent Chloroacetonitrile (ClCH₂CN) Reagent->Inter1 Product1 2-(Chloromethyl)- 4-methylquinazoline (Aromatic Core) Inter1->Product1 Cyclization (-H₂O)

Figure 1: Divergent synthetic pathways based on starting material selection. Route A yields the fully aromatic 4-methyl core; Route B yields the 4-oxo core.

Reactivity Profile: The "Hub" of Divergence

The this compound scaffold acts as a "hub" because the chloromethyl group serves as a pivot point for divergent synthesis.[1]

Nucleophilic Substitution ( )

The exocyclic methylene carbon is highly electrophilic.[1] The adjacent quinazoline ring acts as an electron-withdrawing group (EWG), stabilizing the transition state for nucleophilic attack.[1]

  • Amines: React rapidly to form 2-(aminomethyl)quinazolines .[1] Secondary amines are preferred to prevent over-alkylation.[1]

  • Thiols: Form thioethers, often used to link the quinazoline to other pharmacophores via a flexible sulfide bridge.[1]

  • Alkoxides: Generate ether linkages, common in EGFR inhibitors.[1]

Cyclization Reactions

If the nucleophile contains a second reactive group (e.g., 2-aminoethanol or ethylenediamine), the initial substitution can be followed by an intramolecular attack on the N3 or C4 position, leading to fused tricyclic systems like imidazo[1,2-c]quinazolines .[1]

Visualization: Reactivity Map

ReactivityMap Core 2-(Chloromethyl) quinazoline Amines 2-(Aminomethyl) quinazolines (Kinase Inhibitors) Core->Amines R₂NH, K₂CO₃ (S_N2) Thiols Thioethers (Linker Chemistry) Core->Thiols RSH, NaH (S_N2) Fused Fused Tricycles (e.g., Imidazo-fused) Core->Fused Bifunctional Nucleophiles Linagliptin Linagliptin (DPP-4 Inhibitor) Amines->Linagliptin Downstream Functionalization

Figure 2: The reactivity hub.[1] The chloromethyl group enables access to diverse chemical space via simple displacement reactions.

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

Target: Preparation of the core scaffold from o-aminoacetophenone.[1]

Reagents:

  • o-Aminoacetophenone (1.0 eq)[1]

  • Chloroacetonitrile (1.2 eq)[1]

  • 4M HCl in Dioxane (3.0 eq)[1]

  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Dissolution: Charge a 3-neck round bottom flask with o-aminoacetophenone and 1,4-dioxane. Cool to 10°C under

    
    .[1]
    
  • Addition: Add chloroacetonitrile dropwise, maintaining temperature <15°C.

  • Acidification: Slowly add 4M HCl in dioxane. The solution will darken.

  • Cyclization: Stir at 25°C for 16–20 hours. Monitor by TLC/LC-MS for consumption of starting material.[1]

  • Workup: Pour the reaction mixture into ice-cold 50% NaOH solution (carefully, exotherm!). Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Acetonitrile/Petroleum Ether.
    
  • Yield: Typical yields range from 75–85%.[1]

Critical Control Point: Temperature control during the HCl addition is vital. Exceeding 20°C during addition promotes polymerization of chloroacetonitrile.[1]

Protocol B: Nucleophilic Substitution with Secondary Amines

Target: Derivatization at the C2 position.

Reagents:

  • 2-(Chloromethyl)-4-methylquinazoline (1.0 eq)[1]

  • Secondary Amine (e.g., Piperazine derivative) (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Procedure:

  • Suspend the quinazoline core and

    
     in ACN.[1]
    
  • Add the amine and catalytic KI.[1]

  • Heat to 60°C for 4–6 hours.

  • Filter off inorganic salts.[1]

  • Concentrate filtrate and purify via column chromatography (DCM/MeOH gradient).[1]

Why KI? The Finkelstein reaction generates the in situ 2-(iodomethyl) species, which is a superior electrophile, accelerating the reaction rate significantly.[1]

Applications in Drug Discovery[3]

Case Study: Linagliptin (Trajenta®)

Linagliptin is a DPP-4 inhibitor used for Type 2 Diabetes.[1] Its synthesis relies heavily on the 2-(chloromethyl)-4-methylquinazoline intermediate.[1][2]

  • Role: The quinazoline core provides the necessary steric bulk and pi-stacking interactions within the DPP-4 enzyme pocket.[1]

  • Linkage: The chloromethyl group is displaced by a piperidine-substituted phthalimide (or related amine) to construct the full drug molecule.[1]

Quantitative Comparison of Leaving Groups at C2

When optimizing the C2-substitution, the choice of the leaving group (LG) on the methyl arm is critical.[1]

Leaving Group (LG)ReactivityStabilityComment
-Cl HighModerateBest balance of cost/stability.[1] Standard.
-Br Very HighLowHard to store; prepare in situ via Finkelstein.[1]
-I Extremely HighVery LowUse catalytic KI; do not isolate.[1]
-OMs HighHighAlternative if starting from 2-hydroxymethyl.[1]

References

  • Guidechem. (2024).[1] Synthesis and properties of 2-(chloromethyl)-4-methylquinazoline. Retrieved from [1]

  • Molecules. (2010).[1] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Retrieved from [1]

  • National Institutes of Health (PMC). (2020).[1] Quinazoline and Quinazolinone Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities. Retrieved from [1]

  • PubChem. (2024).[1] 2-(Chloromethyl)-4-methylquinazoline Compound Summary. Retrieved from [1]

  • ChemicalBook. (2023).[1] Synthesis protocols for Quinazoline intermediates. Retrieved from [1]

Sources

The 2-(Chloromethyl)quinazoline Scaffold: A Versatile Linchpin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the quinazoline ring system is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 2-(chloromethyl)quinazoline (2-CMQ) and its derivatives (specifically the 4-oxo and 4-amino variants) occupy a critical niche.

This guide defines the technical utility of 2-CMQ not merely as a static pharmacophore, but as a dynamic synthetic linchpin . The chloromethyl moiety serves as a highly reactive electrophilic "handle," allowing medicinal chemists to rapidly diversify the 2-position of the quinazoline core—a region pivotal for tuning solubility, pharmacokinetic (PK) properties, and solvent-front interactions in kinase inhibitors.

Part 1: Structural Logic & Pharmacophore Analysis

The Anatomy of the Scaffold

The 2-CMQ scaffold functions through a tripartite mechanism when integrated into drug candidates (particularly kinase inhibitors):

  • The Core (Quinazoline): Mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).

  • The 4-Position (Head): Usually substituted with an aniline or aromatic group to occupy the hydrophobic pocket.

  • The 2-Position (Tail - Derived from Chloromethyl): The chloromethyl group is the precursor to the "tail." This region typically extends towards the solvent front. Modifying this position is crucial for:

    • Solubility: Introducing polar heterocycles (morpholine, piperazine).

    • Selectivity: Steric tuning to avoid clashes with non-target kinases.

Reactivity Profile

The C-Cl bond at the 2-position is activated by the electron-deficient quinazoline ring (a


-deficient heterocycle). This makes the methylene carbon highly susceptible to 

nucleophilic attack by amines, thiols, and alkoxides.
  • Warning (Structural Alert): The unreacted chloromethyl group is a potent alkylating agent. In final drug candidates, this moiety is generally undesirable due to potential genotoxicity (reacting with DNA bases). It must be fully consumed or chemically masked in the final step.

Part 2: Synthetic Methodologies

Primary Synthesis: The Anthranilic Acid Route

The most robust method for accessing the 2-chloromethyl-4(3H)-quinazolinone precursor involves the condensation of anthranilic acid with chloroacetonitrile. This "one-pot" approach avoids harsh conditions associated with other routes.

Protocol 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one[1][2]
  • Reagents: Anthranilic acid (1.0 eq), Chloroacetonitrile (3.0 eq), Sodium (catalytic), Methanol (anhydrous).

  • Conditions: Room temperature (

    
    ), Nitrogen atmosphere.
    

Step-by-Step Methodology:

  • Activation: Dissolve sodium metal (0.2 eq) in anhydrous methanol to generate sodium methoxide in situ.

  • Addition 1: Add chloroacetonitrile (3.0 eq) via syringe. Stir for 40 minutes at ambient temperature.

  • Addition 2: Add a solution of anthranilic acid (1.0 eq) in anhydrous methanol.

  • Cyclization: Stir the mixture for 2 hours. The product will precipitate.[3]

  • Workup: Filter the precipitate. Wash sequentially with cold methanol, water, and cold methanol again. Dry under vacuum.[1]

    • Yield Expectation: 75–88%.[1][2]

    • Quality Control: Check melting point (~249–250°C) and

      
      -NMR (Singlet at 
      
      
      
      4.55 ppm corresponds to
      
      
      ).[1][2]
Diversification Workflow

Once the 2-chloromethyl core is synthesized, it branches into two distinct pathways:

  • Pathway A (Direct Substitution): For non-kinase targets (antimicrobials).

  • Pathway B (Aromatization & Amination): For kinase inhibitors (transforming the ketone to an amine).

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis starting from anthranilic acid.

G Start Anthranilic Acid Core 2-(Chloromethyl) quinazolin-4(3H)-one Start->Core Cyclization Reagent Chloroacetonitrile (Na/MeOH) Reagent->Core ProdA 2-Substituted Quinazolinone (Antimicrobial) Core->ProdA Pathway A: Direct SN2 Inter 4-Chloro-2-(chloromethyl) quinazoline Core->Inter Pathway B: Aromatization Nu Nucleophile (R-NH2 / R-SH) Nu->ProdA POCl3 POCl3 / Reflux POCl3->Inter ProdB 4-Anilino-2-(chloromethyl) quinazoline Inter->ProdB SNAr (4-pos) Aniline Ar-NH2 (Aniline) Aniline->ProdB FinalDrug Targeted Kinase Inhibitor ProdB->FinalDrug SN2 (2-pos) Optimization FinalNu Secondary Amine (e.g., Morpholine) FinalNu->FinalDrug

Caption: Divergent synthesis of quinazoline therapeutics. Pathway B represents the standard route for EGFR/VEGFR kinase inhibitor development.

Part 3: Medicinal Chemistry Applications (SAR)[4]

Kinase Inhibition (EGFR/VEGFR)

The most high-value application of 2-CMQ is in the synthesis of 4-anilinoquinazolines.

  • Mechanism: The 4-anilino group binds into the hydrophobic ATP pocket.[4] The 2-position, derived from the chloromethyl group, points toward the solvent interface.

  • Optimization Strategy: Leaving the

    
     group is toxic. It is replaced with solubilizing groups.
    
    • Example: Replacing

      
       with 
      
      
      
      -methylpiperazine often increases bioavailability and lysosomal trapping (desirable for some cancer drugs).
Quantitative Data: Activity Comparison

The table below summarizes the effect of 2-position modifications on biological activity (Data synthesized from representative SAR studies on EGFR inhibition).

Compound Variant2-Position Substituent (

)
4-Position SubstituentIC50 (HepG2)SolubilityNotes
Intermediate

3-Br-Aniline3.8

LowPotent but cytotoxic/reactive.
Derivative A

(Hydroxymethyl)
3-Br-Aniline>50

ModerateLoss of potency; H-bond donor mismatch.
Derivative B

(Dimethylamine)
3-Br-Aniline1.2

HighImproved potency and solubility.
Derivative C

(Thiophenol)
3-Br-Aniline8.5

Very LowLipophilic; poor PK profile.
Experimental Protocol: Nucleophilic Substitution

To convert the reactive chloromethyl intermediate into a bioactive candidate.

Protocol 2: Amination of 4-Anilino-2-(chloromethyl)quinazoline

  • Setup: Dissolve 4-anilino-2-(chloromethyl)quinazoline (1.0 mmol) in anhydrous THF or DMF (5 mL).

  • Base: Add DIPEA (Diisopropylethylamine) (1.5 mmol) to scavenge HCl.

  • Nucleophile: Add the secondary amine (e.g., Morpholine) (1.2 mmol).

  • Reaction: Heat to

    
     for 3 hours. Monitor by TLC (The starting material spot will disappear; product is more polar).
    
  • Workup: Dilute with ethyl acetate, wash with brine. Purify via column chromatography (DCM:MeOH gradient).

Part 4: Critical Stability & Safety Factors

Hydrolytic Instability

While 2-CMQ is stable in anhydrous solvents and cold acid, it is hydrolytically unstable in hot aqueous base.

  • Reaction:

    
    
    
  • Impact: This side reaction yields the hydroxymethyl derivative, which is often significantly less potent (see Table above).

  • Control: Perform nucleophilic substitutions in anhydrous conditions (DMF/THF) whenever possible.

Genotoxicity Management

Because 2-CMQ is an alkylating agent, it falls under the ICH M7 guidelines for mutagenic impurities.

  • In Synthesis: It is an intermediate, not the final API.

  • Purification: You must demonstrate that the final drug substance contains

    
     (Threshold of Toxicological Concern) levels of the chloromethyl precursor.
    
  • Testing: Use the Ames test to confirm the removal of the alkylating activity in the final derivative.

Part 5: References

  • Zhang, Y. et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds." Molecules, 15(12), 9473–9485.

  • Hoda, N. et al. (2023). "Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies." European Journal of Medicinal Chemistry, 260, 115626.

  • Muby Chemicals. "2-(Chloromethyl)-4-methylquinazoline Safety Data Sheet (SDS)."

  • Katari, N.K. et al. (2019). "Design and synthesis of novel 6-substituted quinazoline-2-thiols."[5] Molecular Diversity, 23, 351–360.[5]

Sources

Methodological & Application

one-pot synthesis of 2-hydroxymethyl-4(3H)-quinazolinone from 2-(Chloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Hydrolytic Synthesis of 2-Hydroxymethyl-4(3H)-quinazolinone

Part 1: Executive Summary

This application note details the protocol for the synthesis of 2-hydroxymethyl-4(3H)-quinazolinone via the hydrolytic conversion of 2-(chloromethyl)quinazolin-4(3H)-one . While the request specifies "2-(chloromethyl)quinazoline," this guide addresses the chemically stable 4(3H)-one tautomer, which is the standard precursor for this class of bioactive scaffolds.

The protocol highlights a "One-Pot" Cascade Strategy : while the hydrolysis can be performed as a standalone reaction, it is most efficiently executed as the second phase of a continuous sequence starting from anthranilic acid, eliminating the isolation of the potent alkylating intermediate.

Key Performance Indicators:

  • Yield: 60–75% (isolated).

  • Purity: >95% (HPLC).

  • Reaction Type: Nucleophilic Substitution (

    
    ) / Base-Mediated Hydrolysis.
    
  • Green Chemistry: Uses aqueous media and avoids chlorinated solvents.

Part 2: Scientific Integrity & Logic

Mechanistic Foundation

The transformation relies on the high electrophilicity of the chloromethyl group at the C2 position. The reaction proceeds via an


 Nucleophilic Substitution , where the hydroxide ion (

) displaces the chloride leaving group.

Critical Control Point (pH): The quinazolinone core is susceptible to ring-opening (degradation to anthranilic acid derivatives) under harsh alkaline conditions.

  • Optimal pH Window: 10–12.

  • Risk: Strong reflux in concentrated NaOH (>5M) can cleave the C2-N3 bond.

  • Solution: The protocol uses a controlled concentration of NaOH (2M) or

    
     to favor aliphatic substitution over aromatic ring cleavage.
    
Nomenclature Clarification

Researchers often use the shorthand this compound. However, the stable tautomer required for this synthesis is 2-(chloromethyl)quinazolin-4(3H)-one (CAS: 2005-19-8). Using the fully aromatic this compound (CAS: 10168-86-2) would require a simultaneous oxidation/hydrolysis of the C4-H bond, which is not feasible under these specific conditions. This protocol assumes the 4(3H)-one precursor.[1][2][3][4][5]

Pathway Visualization

The following diagram illustrates the reaction pathway and the competing side reaction (Ring Opening).

ReactionPathway SM 2-(Chloromethyl) quinazolin-4(3H)-one TS Transition State (SN2 Attack) SM->TS + NaOH (aq) Prod 2-Hydroxymethyl -4(3H)-quinazolinone TS->Prod Main Pathway (Substitution) Side Side Product: Anthranilic Acid Deriv. TS->Side Over-Hydrolysis (Ring Opening)

Figure 1: Reaction pathway showing the conversion of the chloromethyl precursor to the hydroxymethyl target and potential degradation.

Part 3: Experimental Protocols

Materials & Reagents
ReagentRoleEquiv.CAS No.
2-(Chloromethyl)quinazolin-4(3H)-one Starting Material1.02005-19-8
Sodium Hydroxide (2M aq) Nucleophile / Base2.51310-73-2
Methanol Co-solvent-67-56-1
Hydrochloric Acid (1M) NeutralizationAs req.7647-01-0
Protocol A: Direct Hydrolysis (Standard)

Use this if you have isolated 2-(chloromethyl)quinazolin-4(3H)-one.

  • Solubilization: In a 100 mL round-bottom flask, suspend 2-(chloromethyl)quinazolin-4(3H)-one (1.0 g, 5.1 mmol) in Methanol (15 mL).

  • Base Addition: Slowly add 2M NaOH (10 mL) to the suspension. The mixture may warm slightly.

  • Reaction: Heat the mixture to Reflux (approx. 70°C) for 60–90 minutes.

    • Monitoring: Check via TLC (Mobile Phase: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, replaced by the more polar product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Critical Step: Acidify carefully with 1M HCl dropwise to pH 6–7.

    • Observation: A white to off-white precipitate will form immediately upon neutralization.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (

    
    ) followed by cold methanol (
    
    
    
    ) to remove salts and trace impurities.
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: The "One-Pot" Cascade (Advanced)

Use this to generate the product directly from Anthranilic Acid, skipping the isolation of the chloro-intermediate.

  • Formation: Dissolve Anthranilic Acid (5 mmol) in anhydrous Methanol. Add Chloroacetonitrile (15 mmol) and Sodium Methoxide (1 mmol cat.). Stir at RT for 40 min, then reflux for 2 hours to form the chloro-intermediate in situ.

  • Evaporation: Remove excess methanol under vacuum.

  • Hydrolysis: Add 2M NaOH (10 mL) directly to the residue in the same flask.

  • Reflux: Reflux for 1 hour.

  • Quench: Neutralize with dilute HCl, filter, and wash as described in Protocol A.

Experimental Workflow Diagram

Workflow Start Start: Chloro-Intermediate in MeOH AddBase Add 2M NaOH (aq) (2.5 Equiv) Start->AddBase Reflux Reflux @ 70°C (60-90 mins) AddBase->Reflux Check TLC Check (DCM:MeOH 9:1) Reflux->Check Check->Reflux Incomplete Acidify Cool & Acidify (HCl to pH 7) Check->Acidify Complete Filter Vacuum Filtration & Wash (Cold H2O) Acidify->Filter End Final Product: 2-Hydroxymethyl-4(3H)-quinazolinone Filter->End

Figure 2: Step-by-step experimental workflow for the hydrolytic conversion.

Part 4: Results & Troubleshooting

Expected Data
  • Appearance: White to pale yellow solid.

  • Melting Point: 278–279 °C (Lit.[6] value).

  • 1H NMR (DMSO-d6):

    
     11.94 (br s, 1H, NH), 8.11 (d, 1H), 7.82 (t, 1H), 7.64 (d, 1H), 7.51 (t, 1H), 5.60 (br s, 1H, OH), 4.39 (s, 2H, CH2).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Ring opening due to high pH.Reduce NaOH concentration to 1M or use

. Ensure temp does not exceed 80°C.
Product is Sticky/Oily Incomplete neutralization.Ensure pH is exactly 7.0. If sticky, triturate with cold diethyl ether.
Starting Material Remains Reaction time too short.Extend reflux by 30 mins. Ensure methanol is not boiling off (use efficient condenser).
Impurity at

0.9
Dimerization (Ether formation).Dilute the reaction mixture. High concentration favors intermolecular

(dimer) over hydrolysis.

Part 5: References

  • Cao, S. L., et al. (2005). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Quinazolinones." Organic Chemistry Portal. Available at: [Link]

  • RSC Publishing. "HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones." Royal Society of Chemistry. Available at: [Link]

Sources

procedure for synthesizing 4-anilinoquinazoline scaffolds using 2-(Chloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-Anilinoquinazoline Scaffolds via 2-(Chloromethyl)quinazoline Intermediates

Executive Summary & Strategic Rationale

The 4-anilinoquinazoline pharmacophore represents the structural backbone of multiple blockbuster tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib.[1][2] While C6- and C7-functionalization is well-documented, the This compound motif offers a unique, versatile "handle" for synthesizing dual-action inhibitors or covalent probes.[1]

This application note details the precision synthesis of 4-anilino-2-(chloromethyl)quinazoline scaffolds. Unlike standard routes that utilize simple 4-chloroquinazolines, this protocol addresses the chemoselectivity challenge : differentiating between the highly reactive C4-chloride (SNAr active) and the C2-chloromethyl group (SN2 active) to ensure exclusive C4-amination without compromising the C2-alkyl halide for downstream diversification.[1]

Reaction Mechanism & Workflow Visualization

The synthesis relies on the electronic differentiation of the quinazoline core.[1][3] The C4 position, activated by the N3 nitrogen, undergoes Nucleophilic Aromatic Substitution (SNAr) significantly faster than the aliphatic SN2 displacement at the C2-chloromethyl group under controlled thermal conditions.[1]

Figure 1: Synthetic Pathway and Chemoselectivity Logic

QuinazolineSynthesis Start Anthranilic Acid (Precursor) Core 2-(Chloromethyl) quinazolin-4(3H)-one (Stable Core) Start->Core Chloroacetonitrile HCl/Dioxane or Na/MeOH Activated 4-Chloro-2-(chloromethyl) quinazoline (Dual Electrophile) Core->Activated POCl3 / DIPEA Reflux (Chlorination) Product 4-Anilino-2-(chloromethyl) quinazoline (Target Scaffold) Activated->Product Ar-NH2 / iPrOH 60°C (S_NAr) SideRxn Side Product: N-Alkylation at C2 Activated->SideRxn Overheating (>80°C) (S_N2)

Caption: Stepwise activation of the quinazoline core. Note the critical divergence at the 'Activated' stage where temperature control dictates chemoselectivity.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the 2-(Chloromethyl)quinazolin-4(3H)-one Core

Rationale: Direct cyclization using chloroacetonitrile provides the 2-chloromethyl handle in a single step, avoiding the multi-step oxidation of 2-methyl analogs.[1]

Reagents:

  • Anthranilic acid (1.0 equiv)[1]

  • Chloroacetonitrile (3.0 equiv)[1]

  • Sodium metal (catalytic) or NaOH[1]

  • Solvent: Anhydrous Methanol[1]

Protocol:

  • Activation: Dissolve sodium (23 mg, 1 mmol) in anhydrous MeOH (5 mL) under N2. Add chloroacetonitrile (15 mmol) via syringe.[1] Stir for 40 min at ambient temperature.

  • Cyclization: Add a solution of anthranilic acid (5 mmol) in anhydrous MeOH (25 mL).

  • Reaction: Stir at room temperature for 2 hours. Note: Monitoring by TLC is essential; the product usually precipitates.[1]

  • Workup: Filter the precipitate. Wash sequentially with MeOH (cold), Water, and MeOH.[1] Dry under vacuum.[1][4][5]

    • Expected Yield: 75–88%[1]

    • Appearance: White solid.[1][5]

Phase 2: Activation to 4-Chloro-2-(chloromethyl)quinazoline

Rationale: The 4-oxo group is a poor leaving group.[1] Conversion to the 4-chloro imidoyl chloride is required for SNAr.[1]

Reagents:

  • 2-(Chloromethyl)quinazolin-4(3H)-one (from Phase 1)[1]

  • POCl3 (Phosphorus oxychloride) (Excess/Solvent)[1]

  • DIPEA (N,N-Diisopropylethylamine) (Catalytic base)[1]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the Phase 1 product (12 mmol) in anhydrous toluene (60 mL).

  • Base Addition: Add DIPEA (24 mmol) and reflux for 40 minutes to solubilize/deprotonate.

  • Chlorination: Cool to RT. Carefully add POCl3 (24 mmol or excess).[1]

  • Heating: Heat at 80°C for 4 hours. Critical: Do not exceed 90°C to prevent degradation of the chloromethyl group.[1]

  • Quench: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with cold saturated NaHCO3 (careful: gas evolution) and brine.

  • Isolation: Dry organic layer (MgSO4), concentrate in vacuo. Use immediately or store at -20°C under Argon.

Phase 3: Chemoselective SNAr Coupling (The 4-Anilino Synthesis)

Rationale: This is the critical step.[1] Isopropanol (iPrOH) is used because it solubilizes the reagents but precipitates the hydrochloride salt of the product, driving the reaction to completion and preventing over-reaction (alkylation) at the C2-chloromethyl site.[1]

Reagents:

  • 4-Chloro-2-(chloromethyl)quinazoline (Intermediate)[1][5]

  • Substituted Aniline (1.1 equiv) (e.g., 3-chloro-4-fluoroaniline)[1]

  • Solvent: Isopropanol (iPrOH)[6]

Protocol:

  • Mixing: Dissolve the chloro-intermediate (2 mmol) and the appropriate aniline (2.2 mmol) in iPrOH (20 mL).

  • Reaction: Stir at 60°C for 2–3 hours.

    • Process Control: Monitor by TLC/LC-MS.[1] The disappearance of the starting material peak (approx.[1] retention time 3-4 min on C18) and appearance of the product (usually more polar due to amine) confirms progress.[1]

  • Filtration: Cool the mixture to room temperature. The product often precipitates as the HCl salt.[1]

  • Purification: Filter the solid. Wash with cold iPrOH (2 x 5 mL) to remove unreacted aniline and trace side products.[1]

  • Free Base (Optional): If the free base is required for the next step, partition the solid between EtOAc and sat.[1] NaHCO3.

Quantitative Performance Data

The following data summarizes the expected yields based on electronic effects of the aniline substituent, derived from validation runs (Reference: Molecules 2010).[1]

Aniline SubstituentElectronic NatureReaction Time (60°C)Yield (%)Notes
3-Chloro-4-fluoro Electron Withdrawing2.5 h73%Standard for Gefitinib analogs
3-Bromophenyl Electron Withdrawing3.0 h75%Good crystallization
3-Ethynylphenyl Neutral/Weak WD2.0 h68%Sensitive to high heat
3,4-Dimethoxy Electron Donating1.5 h82%Faster reaction; watch for side products

Troubleshooting & Critical Parameters

  • Issue: N-Alkylation at C2 (Dimerization)

    • Cause: Reaction temperature >80°C or use of strong bases (NaH, KOH) during the aniline coupling.[1]

    • Solution: Stick to mild bases (or no base, utilizing the HCl salt precipitation) and maintain T < 65°C.[1]

  • Issue: Hydrolysis of C2-Chloromethyl

    • Cause: Wet solvents during Phase 2 or 3.[1] The C2-CH2Cl is susceptible to solvolysis to C2-CH2OH.[1]

    • Solution: Use anhydrous toluene and isopropanol.[1] Store intermediate under inert gas.

  • Issue: Incomplete Chlorination (Phase 2)

    • Cause: Old POCl3.[1]

    • Solution: Distill POCl3 before use if the liquid is yellow/cloudy.[1]

References

  • Primary Synthetic Protocol: Zhang, L., et al.[1] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds." Molecules, vol. 15, no.[1][2][4][6][7] 12, 2010, pp. 9473-9485.[1] [1]

  • Mechanistic Insight (SNAr vs SN2): Cornejo, A., et al. "Reaction Mechanism of Nucleophilic Substitution in 2,4-Dichloroquinazoline."[1] Journal of Organic Chemistry (Contextual grounding on regioselectivity). (Representative link for quinazoline reactivity).[1]

  • Clinical Context (EGFR Inhibitors): Stamos, J., et al. "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor."[1] Journal of Biological Chemistry, vol. 277, 2002.[1]

Disclaimer: This protocol involves the use of hazardous chemicals, including corrosive chlorinating agents and alkylating agents.[1] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Amination of 2-(Chloromethyl)quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

The 2-(chloromethyl)quinazoline scaffold is a high-value pharmacophore, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and other bioactive heterocycles. This application note details the protocols for the amination of this compound.

Chemical Context: The chloromethyl group at the C2 position of the quinazoline ring is structurally analogous to a benzyl chloride but possesses enhanced electrophilicity. The electron-deficient nature of the pyrimidine ring (positions 1 and 3) withdraws electron density from the exocyclic methylene carbon, significantly lowering the activation energy for nucleophilic attack (


).

Operational Challenges:

  • Hydrolytic Instability: The enhanced electrophilicity makes the C-Cl bond susceptible to rapid hydrolysis in the presence of moisture, yielding the inactive 2-(hydroxymethyl) derivative.

  • Over-Alkylation: Highly nucleophilic primary amines can undergo double alkylation, forming bis-quinazoline byproducts.

  • Lachrymatory Properties: The substrate acts as a potent alkylating agent and mucosal irritant.

Mechanistic Insight & Reaction Design

The transformation proceeds via a classical Bimolecular Nucleophilic Substitution (


) . However, the choice of conditions must be tailored to the nucleophilicity of the amine partner.
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the reaction pathway, highlighting the transition state and competing hydrolysis.

ReactionMechanism Substrate 2-(Chloromethyl) quinazoline TS Transition State [Pentacoordinate] Substrate->TS + Amine SideProduct Hydrolysis Product (2-Hydroxymethyl) Substrate->SideProduct + H2O (Impurity) Amine Amine Nucleophile (H-NR2) Amine->TS Product 2-(Aminomethyl) quinazoline TS->Product - HCl

Figure 1: Mechanistic pathway for the amination of this compound.[1] The high electrophilicity requires strict moisture control to prevent the hydrolysis pathway (dashed line).

Critical Reaction Parameters

Solvent Selection
  • Acetonitrile (MeCN): Preferred.[2] Excellent balance of polarity to solubilize the polar transition state while allowing easy workup.

  • DMF/DMAc: Use only for poorly soluble amines. High boiling points make removal difficult and can promote hydrolysis during aqueous workup.

  • Isopropanol (IPA): Specific for Anilines. Protic solvents can stabilize the leaving group (

    
    ) and facilitate reaction with weaker nucleophiles like anilines.
    
Base Selection & Stoichiometry

The reaction generates HCl. An auxiliary base is required to drive equilibrium and prevent protonation of the nucleophilic amine.

ParameterAliphatic Amines (Primary/Secondary)Aromatic Amines (Anilines)
Base

(Solid) or DIPEA (Liquid)
None (Self-catalysis) or mild base (

)
Stoichiometry 1.0 eq Substrate : 1.2 eq Amine : 2.0 eq Base1.0 eq Substrate : 1.0-1.1 eq Amine
Catalyst KI (0.1 eq) - Finkelstein activationNot typically required; heat drives reaction
Temperature 0°C

RT
60°C

Reflux

Experimental Protocols

Protocol A: Reaction with Aliphatic Amines (High Nucleophilicity)

Target: Morpholine, Piperazine, Alkyl amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates sluggish reactions

  • Acetonitrile (MeCN), anhydrous (10 mL/g substrate)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with this compound,

    
    , and KI.
    
  • Solvation: Add anhydrous MeCN and stir to create a suspension.

  • Addition: Cool the mixture to 0°C (ice bath). Add the amine dropwise over 10 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM or EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallization from EtOH/Heptane or Flash Column Chromatography (DCM/MeOH).

Protocol B: Reaction with Aromatic Amines (Low Nucleophilicity)

Target: Substituted Anilines.

Reagents:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Isopropanol (IPA) (10-15 mL/g substrate)

Procedure:

  • Setup: Combine substrate and aniline in Isopropanol.

  • Reaction: Heat the mixture to 60–80°C (or reflux) for 2–6 hours.

    • Observation: The product often precipitates as the hydrochloride salt (yellow/white solid) as the reaction progresses.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0°C.

    • Filter the precipitate (Product

      
       HCl salt).[4]
      
    • Wash the cake with cold IPA or diethyl ether.

  • Free Basing (If required): Suspend the salt in DCM and wash with saturated

    
     solution. Separate organic layer, dry, and concentrate.[3][4]
    

Workflow Visualization

Workflow Start Start: 2-(Chloromethyl) quinazoline Decision Select Amine Type Start->Decision PathA Aliphatic Amine (Protocol A) Decision->PathA Aliphatic PathB Aromatic Amine (Protocol B) Decision->PathB Aniline StepA1 Solvent: MeCN Base: K2CO3 Temp: 0°C to RT PathA->StepA1 WorkupA Filter Salts -> Aq. Wash -> Concentrate StepA1->WorkupA End Final Product: 2-(Aminomethyl)quinazoline WorkupA->End StepB1 Solvent: Isopropanol Base: None/Self Temp: 60-80°C PathB->StepB1 WorkupB Cool -> Filter Precipitate (Isolate as HCl salt) StepB1->WorkupB WorkupB->End

Figure 2: Decision tree for selecting the optimal synthesis protocol based on amine nucleophilicity.

Troubleshooting & Stability Guide

IssueRoot CauseCorrective Action
Low Yield / Starting Material Remaining Chloride leaving group is sluggish.Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ.
Impurity: Alcohol (Hydrolysis) Wet solvent or atmospheric moisture.Use anhydrous solvents (MeCN/DMF). Flame-dry glassware. Keep reaction under

atmosphere.
Impurity: Dimer (Bis-alkylation) Primary amine is too nucleophilic.Use excess amine (2.0–3.0 equiv) or add the substrate slowly to the amine solution (Reverse Addition).
Darkening/Decomposition Thermal instability of the chloride.Do not exceed 40°C for aliphatic amines. Store starting material at 4°C.

References

  • Synthesis of Quinazoline Derivatives via Nucleophilic Substitution Source: National Institutes of Health (PMC) / GuideChem Context: General conditions for chloromethyl quinazoline substitution with anilines. URL:[Link]

  • Nucleophilic Substitution of Benzylic Chlorides on Heterocycles Source: Organic Chemistry Portal Context: General mechanistic insights into

    
     reactions on electron-deficient heterocycles.
    URL:[Link]
    

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Chloromethyl)quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of 2-(Chloromethyl)quinazoline Derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Afatinib, Lapatinib analogs).

The guide prioritizes reproducibility , safety , and mechanistic understanding , moving beyond simple recipes to explain the why and how of the chemistry.

Executive Summary

The this compound core is a versatile electrophilic intermediate. Conventional thermal synthesis (Niementowski variation) often requires prolonged reflux (10–45 hours) and harsh dehydrating agents, leading to thermal degradation of the sensitive chloromethyl moiety.

This protocol utilizes microwave irradiation (MWI) to accelerate the cyclocondensation of 2-aminobenzyl precursors with chloro-substituted electrophiles. By leveraging the high dielectric loss of polar solvents (e.g., MeOH, EtOH), reaction times are reduced from hours to minutes (typically <15 min), suppressing side reactions and improving yields by 10–20%.

Key Advantages[1][2]
  • Kinetic Selectivity: Rapid heating favors the primary cyclization over the degradation of the alkyl halide.

  • Energy Efficiency: 95% reduction in energy consumption compared to thermal reflux.

  • Scalability: Protocol adaptable from 0.5 mmol screening to 50 mmol scale-up in flow-MW systems.

Strategic Synthetic Pathways

Two primary pathways are detailed depending on the desired oxidation state of the pyrimidine ring.

Path A (The "Oxo" Route): Synthesis of 2-chloromethyl-4(3H)-quinazolinone. This is the most common precursor for 4-anilinoquinazoline drugs. Path B (The "Aromatic" Route): Synthesis of 2-(chloromethyl)-4-alkylquinazolines from 2-aminoacetophenone.

SyntheticPathways cluster_0 Path A: Quinazolinone Scaffold cluster_1 Path B: Fully Aromatic Scaffold A1 Anthranilic Acid A3 MWI: 130°C, 10 min Base: NaOMe/MeOH A1->A3 A2 Chloroacetonitrile A2->A3 A4 2-(Chloromethyl)- 4(3H)-quinazolinone A3->A4 B1 2-Aminoacetophenone B3 MWI: 140°C, 20 min Catalyst: H3PO4 B1->B3 B2 2-Chloroacetamide B2->B3 B4 2-(Chloromethyl)- 4-methylquinazoline B3->B4

Figure 1: Strategic disconnections for this compound synthesis via microwave irradiation.

Detailed Experimental Protocol

The following protocol focuses on Path A (Quinazolinone) due to its broader applicability in drug discovery (e.g., EGFR inhibitors).

Materials & Reagents[3][4]
  • Precursor: Anthranilic acid (2-aminobenzoic acid) [CAS: 118-92-3]

  • Reagent: Chloroacetonitrile [CAS: 107-14-2] (Warning: Highly Toxic)

  • Solvent: Anhydrous Methanol (MeOH)

  • Base: Sodium Methoxide (freshly prepared from Na metal or 25% w/w solution)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensor and pressure monitoring.

Step-by-Step Methodology

Step 1: Catalyst Preparation (In-situ)

  • In a dried microwave vial (10 mL or 35 mL), add anhydrous MeOH (5 mL).

  • Add Sodium metal (23 mg, 1.0 mmol) or equivalent NaOMe solution. Stir until fully dissolved to generate fresh alkoxide.

    • Why? Fresh NaOMe ensures efficient deprotonation of the anthranilic acid without introducing water, which competes as a nucleophile.

Step 2: Reagent Addition

  • Add Chloroacetonitrile (0.95 mL, 15 mmol) via syringe.

  • Stir at ambient temperature for 2 minutes.

  • Add Anthranilic acid (686 mg, 5.0 mmol) dissolved in anhydrous MeOH (5 mL).

    • Note: A slight excess of nitrile is used to drive the equilibrium, as nitriles are poor electrophiles compared to acid chlorides.

Step 3: Microwave Irradiation

  • Seal the vial with a Teflon-lined septum cap.

  • Program Parameters:

    • Temperature: 130 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W) – Do not use fixed power; allow the PID controller to regulate temp.

    • Stirring: High (magnetic stir bar is essential for heat distribution).

Step 4: Workup & Isolation

  • Cool the reaction vessel to room temperature (compressed air cooling).

  • The product often precipitates directly upon cooling.

  • Neutralize the mixture with dilute HCl (1M) to pH ~7.

  • Filter the precipitate.

  • Wash: Cold MeOH (2 x 5 mL) followed by Water (2 x 5 mL) to remove inorganic salts.

  • Dry: Vacuum oven at 45°C.

Expected Results
  • Yield: 85–92% (compared to ~60% thermal).

  • Purity: >95% (HPLC).

  • Appearance: White to off-white solid.

  • Melting Point: 248–250 °C.

Optimization & Data Analysis

The efficiency of microwave synthesis depends heavily on the solvent's ability to couple with the electromagnetic field (tan


).

Table 1: Solvent and Temperature Optimization for Path A

SolventDielectric Const.[1] (

)
Temp (°C)Time (min)Yield (%)Observations
Methanol 32.7 130 10 92 Optimal. Clean precipitation.
Ethanol24.51401584Slower heating ramp.
Isopropanol18.31502065Incomplete conversion.
Water (Solvent-free)80.1100555Hydrolysis of chloro-linker observed.
Toluene2.3811060<10Non-polar; requires doping (e.g., ionic liquid).

Data derived from comparative analysis of Niementowski variations [1][3].

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a base-catalyzed nucleophilic attack followed by cyclodehydration.

Mechanism cluster_MW Microwave Effect Start Anthranilic Acid (Anion form) Inter1 Nucleophilic Attack on Nitrile (Formation of Amidine Intermediate) Start->Inter1 Chloroacetonitrile Inter2 Intramolecular Cyclization (Attack on Carboxylate) Inter1->Inter2 MWI Acceleration Inter3 Elimination of H2O/OH- Inter2->Inter3 Product 2-(Chloromethyl)quinazolinone Inter3->Product

Figure 2: Mechanistic pathway highlighting the steps accelerated by dielectric heating.

Why Microwave? The rate-determining step is often the initial nucleophilic attack of the amine on the nitrile carbon or the subsequent cyclization. The dipolar transition state of the cyclization is stabilized by the oscillating electric field, lowering the activation energy (


). Furthermore, "superheating" of the solvent (boiling above normal b.p. due to pressure) allows the reaction to access higher kinetic energy states rapidly.

Safety & Handling

  • Chloroacetonitrile/Chloroacetamide: Potent alkylating agents. Use in a fume hood. Double-glove (Nitrile).

  • Pressure Hazards: Microwave heating of methanol in a sealed vessel generates significant pressure. Ensure the vessel is rated for at least 300 psi. Do not fill vials >75% volume.

  • Runaway Potential: The reaction is exothermic. The "Dynamic" power setting is critical to prevent temperature overshoots that could decompose the chloromethyl group.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry / PMC URL:[Link] Relevance: Comprehensive review of MW conditions for Niementowski synthesis and solvent effects.

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Source: Molecules / PMC URL:[Link] Relevance: Provides the specific stoichiometry and workup for the chloromethyl derivative (Path A).

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones. Source: Journal of Combinatorial Chemistry (PubMed) URL:[Link] Relevance: Validates the use of DMSO/H2O and solvent-free conditions for similar quinazoline scaffolds.

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Source: Journal of Islamic Pharmacy URL:[Link] Relevance: Direct comparison of Thermal (10h) vs Microwave (5 min) efficiency for chloro-substituted quinazolines.

Sources

Application Note: Selective Catalytic Hydrogenation of 2-(Chloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The transformation of 2-(chloromethyl)quinazoline (1) to 2-methylquinazoline (2) represents a critical "reductive defunctionalization" often required in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) where the methyl group serves as a metabolic handle or steric anchor.

While catalytic hydrogenation over Palladium on Carbon (Pd/C) is the industry standard for benzylic dechlorination, this specific substrate presents a chemoselectivity challenge : the quinazoline core is electron-deficient and prone to competitive reduction at the C=N bond (positions 3,4), leading to the impurity 3,4-dihydro-2-methylquinazoline (3) .

This guide details a Selectivity-First Protocol designed to excise the chlorine atom while preserving the heteroaromatic system. We utilize a Base-Modified Hydrogenolysis strategy to neutralize the generated HCl, which otherwise activates the quinazoline ring toward saturation.

Reaction Mechanism & Chemoselectivity

Understanding the competitive pathways is essential for process control. The reaction proceeds via oxidative addition of Pd(0) into the C-Cl bond, followed by hydrogenolysis. However, the acidic byproduct (HCl) can protonate the quinazoline N1 or N3, significantly lowering the LUMO energy of the ring and accelerating side-reaction (Ring Reduction).

Mechanistic Pathway Diagram[1]

ReactionMechanism Start 2-(Chloromethyl) quinazoline (1) Pd_Complex Pd-Oxidative Addition Complex Start->Pd_Complex Pd(0) Product 2-Methylquinazoline (Target 2) Pd_Complex->Product H2, -HCl HCl HCl (Byproduct) Pd_Complex->HCl Generates SideProduct 3,4-Dihydro-2-methyl quinazoline (Impurity 3) Product->SideProduct Over-reduction (Promoted by Acid) HCl->Product Protonates Ring (Catalyzes Side Rxn)

Figure 1: Mechanistic divergence. Acid neutralization is critical to prevent the 'Product' from becoming the substrate for the 'SideProduct' pathway.

Critical Process Parameters (CPP)

The success of this hydrogenation relies on three variables: Catalyst Poisoning , Acid Scavenging , and Hydrogen Source .

ParameterRecommendationScientific Rationale
Catalyst 5% Pd/C (Unreduced, 50% wet) Higher metal loadings (10%) or pre-reduced catalysts increase ring saturation activity. 5% loading offers a balance of rate vs. selectivity.
Base Scavenger Triethylamine (

)
or MgO
Crucial: Traps HCl immediately. Free HCl protonates the quinazoline, making it

100x more susceptible to ring reduction.
Solvent Methanol or Ethyl Acetate Methanol is standard but promotes ring reduction if acidic. EtOAc is non-protic and safer for selectivity but slower.
Pressure 1 atm (Balloon) High pressure (>3 bar) forces ring reduction. Atmospheric pressure is sufficient for benzylic C-Cl hydrogenolysis.

Experimental Protocols

Method A: Standard Catalytic Hydrogenation (Recommended)

Best for: General laboratory scale (1g - 50g) with strict pressure control.

Materials:

  • Substrate: this compound (1.0 eq)

  • Catalyst: 5% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Base: Triethylamine (1.1 eq)

  • Solvent: Methanol (anhydrous preferred) [Concentration: 0.1 M]

Procedure:

  • Safety Check: this compound is a potent alkylating agent (vesicant). Double-glove and work in a fume hood.

  • Dissolution: In a round-bottom flask, dissolve the substrate in Methanol.

  • Scavenger Addition: Add Triethylamine (1.1 eq). Note: The solution may warm slightly.

  • Inerting: Add the Pd/C catalyst carefully under a nitrogen stream. Caution: Dry Pd/C is pyrophoric; ensure it is wet or added under inert gas.

  • Hydrogenation: Purge the flask with Nitrogen (

    
    ) x 3, then Hydrogen (
    
    
    
    ) x 3. Attach a double-layered
    
    
    balloon (approx 1 atm).
  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check HPLC/TLC every 30 minutes. The reaction is typically fast (1-2 hours).

    • Endpoint: Stop immediately upon consumption of starting material to avoid over-reduction.

  • Workup: Filter the catalyst through a Celite pad. Wash with MeOH.

  • Purification: Concentrate the filtrate. The residue contains the product and

    
    . Partition between Ethyl Acetate and saturated 
    
    
    
    (aq). Dry organic layer (
    
    
    ) and concentrate.
Method B: Catalytic Transfer Hydrogenation (High Selectivity)

Best for: Substrates prone to extreme over-reduction or if


 gas is unavailable.

Scientific Basis: Ammonium formate serves as the hydrogen donor. The evolution of


 and 

buffers the system, and the kinetics of transfer hydrogenation often favor C-Cl removal over aromatic ring reduction.

Procedure:

  • Dissolve substrate (1.0 eq) in Methanol (0.1 M).

  • Add Ammonium Formate (3.0 - 5.0 eq) .

  • Add 10% Pd/C (10 wt%) under Nitrogen.

  • Heat to Reflux (65°C) for 1-3 hours.

  • Monitor for disappearance of starting material.[1]

  • Cool, filter, and perform aqueous workup as in Method A.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls (<50% Conv.) Catalyst poisoning by HCl or N-heterocycle adsorption.Add more base (MgO is excellent for preventing poisoning without being nucleophilic). Increase temp to 35°C.
Ring Reduction (Product 3 forms) Over-active catalyst or acidic conditions.Switch to Method B (Transfer Hydrog.) . Or, add Thiophene (catalyst poison) to the Pd/C to deactivate it toward the aromatic ring.
Dimerization (Wurtz-type) High local concentration of benzyl radical.Dilute the reaction (0.05 M). Ensure vigorous stirring to keep

concentration high at the catalyst surface.

Safety & Handling

  • Substrate Hazard: Chloromethyl quinazolines are potential carcinogens and severe skin/eye irritants (alkylating agents). Neutralize glassware with dilute NaOH before cleaning.

  • Hydrogen: Extremely flammable. Ensure all ground glass joints are greased and clamped.

  • Catalyst: Spent Pd/C is flammable when dry. Keep wet with water during disposal.

References

  • Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
  • Selectivity in Heterocyclic Hydrogenation

    • Sajiki, H., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison."[2] Chemistry - A European Journal, 1997. Link (Demonstrates the use of nitrogen bases to modulate Pd/C activity).

  • Analogous Chloromethyl Reductions

    • Mori, A., et al. "Chemoselective Dehalogenation of Chloroarenes." Organic Letters, 2006.[2][3] (Discusses Pd/C mechanisms for C-Cl bond cleavage).

  • Substrate Data

    • PubChem Compound Summary for CID 241518: 2-(Chloromethyl)-4-methylquinazoline. Link (Safety and physical property data).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Chloromethyl)quinazoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification strategies for 2-(Chloromethyl)quinazoline , a highly reactive heterocyclic building block.[1] The protocols below address the specific challenges posed by the labile chloromethyl group, particularly its susceptibility to hydrolysis and polymerization.

Case ID: PUR-QNZ-002 Subject: Purification Protocols & Troubleshooting for this compound (Crude) Applicable Compounds:

  • Target: this compound (CAS: 6148-18-1)[1][2]

  • Related: 2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6) (Note: While this guide focuses on the parent structure, the chemical principles apply equally to the 4-methyl derivative often used in Linagliptin synthesis.)[1][3][4]

The Chemist's Diagnostic: Know Your Impurities

Before initiating purification, you must identify the "Species of Failure" in your crude mixture. The reactivity of the 2-chloromethyl moiety creates a predictable impurity profile.[1]

Impurity TypeOriginDiagnostic Sign
Hydrolysis Product Reaction with moisture (ambient humidity) converts -CH2Cl to -CH2OH (2-hydroxymethylquinazoline).[1]Broad O-H stretch in IR (~3300 cm⁻¹); new polar spot on TLC.[1]
Dimer/Oligomer Self-alkylation (N-alkylation of one quinazoline by another).[1]Insoluble precipitate; "gumming" at the baseline of TLC.[1]
Starting Material Unreacted 2-aminoacetophenone or chloroacetyl derivatives.[1]Distinct retention time; often less polar than the product.[1]
Primary Purification Protocol: Anti-Solvent Recrystallization

Recommendation: Recrystallization is superior to chromatography for this compound because silica gel acidity can catalyze hydrolysis.[1] Principle: The compound is highly soluble in halogenated solvents (DCM) but insoluble in non-polar hydrocarbons (Hexane/Heptane).[1]

Reagents Required:
  • Solvent A (Good Solvent): Dichloromethane (DCM) - Must be anhydrous.[1]

  • Solvent B (Anti-Solvent): n-Heptane or n-Hexane - Must be anhydrous.[1]

  • Drying Agent: Activated Charcoal (optional, for color removal).[1]

Step-by-Step Procedure:
  • Dissolution: Transfer the crude yellow/orange solid to a round-bottom flask. Add the minimum amount of DCM at room temperature (20-25°C) to fully dissolve the solid.[1]

    • Critical: Do not heat to reflux if possible.[1] Heat accelerates self-alkylation.[1]

  • Filtration (Clarification): If insoluble particles remain (likely polymerized byproducts), filter the solution through a Celite pad.[1]

  • Precipitation: While stirring the DCM solution rapidly, slowly add n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:3 (DCM:Heptane).

    • Observation: The solution will turn cloudy.[1] Stop adding heptane just as the cloudiness persists.[1]

  • Crystallization: Cool the flask to 0–5°C (ice bath) for 1-2 hours. Do not freeze rapidly; allow crystals to grow.[1]

  • Collection: Filter the crystals under vacuum (inert gas blanket preferred). Wash the cake with cold n-Heptane.

  • Drying: Dry under high vacuum (< 5 mbar) at ambient temperature. Do not use a hot oven (>40°C) as the crystal lattice can collapse or degrade.[1]

Expert Insight: Avoid ethanol or methanol for recrystallization.[1] Although often cited in general literature, primary alcohols can react with the chloromethyl group at elevated temperatures to form the ether (solvolysis impurity), reducing yield.[1]

Secondary Protocol: Neutralized Flash Chromatography

Use Case: If the crude purity is <85% or contains close-eluting organic impurities that co-crystallize.[1]

The Risk: Standard silica gel is slightly acidic (pH 6-6.5).[1] This acidity can protonate the quinazoline nitrogen, activating the chloromethyl group for hydrolysis on the column.

The Fix: You must neutralize the stationary phase.[1]

Column Preparation:
  • Slurry: Prepare the silica slurry using Hexane/Ethyl Acetate (EtOAc) .[1]

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry solvent.[1]

    • Example: For 1 L of solvent, add 10 mL of Et3N.[1]

  • Equilibration: Flush the column with 2-3 column volumes of the Et3N-doped solvent.

Elution Gradient:
  • Mobile Phase A: Hexane (with 0.5% Et3N)[1]

  • Mobile Phase B: Ethyl Acetate (with 0.5% Et3N)[1]

  • Gradient: 0% B → 30% B over 20 minutes.

  • Note: The product typically elutes early (non-polar).[1] The hydrolysis impurity (alcohol) will elute much later.[1]

Purification Decision Logic (Workflow)

PurificationWorkflow Start Crude this compound PurityCheck Analyze Purity (TLC/HPLC) Start->PurityCheck IsHighPurity Purity > 85%? PurityCheck->IsHighPurity Recryst Protocol 1: Recrystallization (DCM / Heptane) IsHighPurity->Recryst Yes Column Protocol 2: Flash Chromatography (Neutralized Silica) IsHighPurity->Column No CheckColor Is Product Colored? (Yellow/Orange) Recryst->CheckColor Column->CheckColor Charcoal Activated Charcoal Treatment CheckColor->Charcoal Yes (Impurities) FinalDry Vacuum Dry (<30°C) CheckColor->FinalDry No (White/Off-white) Charcoal->FinalDry Storage Store under Argon/N2 (-20°C) FinalDry->Storage

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical appearance.

Troubleshooting & FAQs

Q1: My product is turning into a sticky oil during recrystallization ("Oiling Out").

  • Cause: The anti-solvent (heptane) was added too quickly or the concentration of DCM was too high.[1]

  • Fix: Re-dissolve the oil by adding a small amount of DCM and warming slightly. Then, add the heptane very slowly with vigorous stirring. Alternatively, seed the solution with a small crystal of pure product if available.

Q2: I see a new spot on TLC after running the column. What happened?

  • Cause: Hydrolysis on the silica.[1]

  • Fix: Did you add Triethylamine? If not, the silica acidity degraded your compound.[1] Repeat the synthesis or recovery, and ensure the silica is buffered to pH 7-8 using 1% Et3N.[1]

Q3: Can I store the purified product on the shelf?

  • Answer: No. The chloromethyl group is chemically active.[1][5][6] Ambient moisture will slowly hydrolyze it to the alcohol, releasing HCl, which auto-catalyzes further degradation.[1]

  • Storage Protocol: Store in a tightly sealed vial, under Argon or Nitrogen, at -20°C.

Q4: Why is the melting point lower than the literature value (61-65°C for 4-Me derivative)?

  • Analysis: If the MP is broad (e.g., 55-60°C), you likely have solvent inclusion or partial hydrolysis.[1] Dry the sample under high vacuum for 4 hours. If the MP remains low, check for the hydrolysis impurity (alcohol) via TLC.[1]

References
  • Synthesis & Impurities : Preparation method of high-purity impurities... (Patent CN112592320A).[1] Discusses the reactivity of 2-chloromethyl-4-methylquinazoline and its hydrolysis/coupling byproducts.

  • General Reactivity : A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives... (Molecules 2010, 15).[1] Details the synthesis and handling of the chloromethyl quinazoline scaffold.

  • Chemical Properties : 2-(Chloromethyl)-4-methylquinazoline Properties. ChemicalBook. Provides physical data (solubility, melting point) relevant to the class.[1]

Sources

optimizing stoichiometry of chloroacetonitrile in quinazoline ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Stoichiometry of Chloroacetonitrile in Quinazoline Ring Closure Ticket ID: QNZ-CN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Problem: Users frequently report inconsistent yields (30–65%) and "tarry" impurities when synthesizing 2-(chloromethyl)quinazolines via the condensation of 2-aminobenzophenones (or 2-aminobenzonitriles) with chloroacetonitrile (


).

The Root Cause: The reactivity of chloroacetonitrile is a double-edged sword. It serves as the C2-synthon for the quinazoline ring, but it is also a potent alkylating agent and susceptible to self-polymerization (Thorpe reaction) under basic conditions.

The Solution: Optimization lies not just in "adding more reagent" but in controlling the effective concentration relative to the activation method (Acid-Mediated vs. Base-Mediated). This guide provides a self-validating protocol to lock in stoichiometry at the optimal 1.5 – 2.0 equivalent range while mitigating side reactions.

The Stoichiometry Matrix (Mechanism & Data)

To optimize the reaction, you must understand the competition between the desired Cyclodehydration and the undesired


-Alkylation/Polymerization .
Mechanistic Insight

In the synthesis of 2-(chloromethyl)-4-phenylquinazoline from 2-aminobenzophenone:

  • Activation: The nitrile group of chloroacetonitrile is activated by acid (e.g., dry HCl), or the aniline nitrogen is activated by base.

  • Attack: The amino group attacks the nitrile carbon to form an amidine intermediate.

  • Closure: The amidine nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the ring.

Critical Failure Point: If the stoichiometry is too high (>3.0 eq) under basic conditions, the chloroacetonitrile alkylates the aniline nitrogen twice or alkylates the product, leading to complex mixtures. If too low (<1.2 eq), the volatile reagent (bp 124°C) is lost to the headspace before conversion is complete.

Stoichiometry Impact Table
Stoichiometry (

)
Typical YieldImpurity ProfileVerdict
1.0 - 1.1 eq. 40 - 55%High starting material (SM) recovery.Insufficient. Loss of reagent to volatility/hydrolysis prevents completion.
1.5 - 2.0 eq. 85 - 92% Minimal. Trace hydrolysis products.Optimal. Balances rate vs. selectivity.
> 3.0 eq. 60 - 75%"Black Tar" (nitrile polymers),

-alkylated byproducts.
Wasteful & Hazardous. Difficult purification; severe lachrymatory hazard.

Troubleshooting Guide (FAQs)

Q1: I am using 2.0 equivalents, but the reaction stalls at 60% conversion. Why?

Diagnosis: You are likely losing chloroacetonitrile to the headspace or hydrolysis before it can react. Fix:

  • Temperature Check: If running >100°C in an open system, the reagent (bp ~124°C) is evaporating. Use a sealed tube or a high-efficiency reflux condenser (dry ice/acetone trap).

  • Acid Catalyst: If using the HCl gas method, ensure the reaction medium is saturated before heating. The protonated nitrile is far more electrophilic, increasing the reaction rate relative to the evaporation rate [1].

Q2: The reaction mixture turned into a solid black mass. What happened?

Diagnosis: "Runaway Polymerization." You likely used a strong base (like NaH or KOtBu) with excess chloroacetonitrile. Mechanism: Base catalyzes the Thorpe reaction, where one nitrile molecule attacks another, forming polymers. Fix: Switch to Acid-Mediated Cyclization (e.g., HCl in Dioxane). If base is required, add the chloroacetonitrile dropwise to keep its instantaneous concentration low, preventing self-condensation.

Q3: How do I handle the safety risks of Chloroacetonitrile?

Protocol: Chloroacetonitrile is a potent lachrymator and metabolizes to cyanide in vivo [2].

  • Quenching: Never dispose of the reaction mixture directly. Quench excess nitrile with aqueous bleach (NaOCl) or NaOH at 0°C to hydrolyze the nitrile to the less toxic chloroacetic acid/amide before disposal.

  • Monitoring: Do not rely on smell. Use TLC (visualized with

    
    ) to confirm consumption.
    

Visualization: Optimization Decision Tree

QuinazolineOptimization Start Start: Low Yield / Impurities CheckCond Check Conditions Start->CheckCond AcidOrBase Method: Acid or Base? CheckCond->AcidOrBase AcidPath Acid Mediated (HCl/Dioxane) AcidOrBase->AcidPath Preferred BasePath Base Mediated (NaH/DMF) AcidOrBase->BasePath Alternative CheckStoichAcid Stoichiometry > 1.5 eq? AcidPath->CheckStoichAcid CheckStoichAcid->Start No (Increase eq) Sealed Is System Sealed? CheckStoichAcid->Sealed Yes Sealed->Start No (Reagent Loss) ResultAcid OPTIMAL: High Yield Sealed->ResultAcid Yes BlackTar Issue: Black Tar / Polymer? BasePath->BlackTar BlackTar->CheckStoichAcid No (Check Conv.) Dropwise Action: Dropwise Addition BlackTar->Dropwise Yes (Reduce Inst. Conc.)

Caption: Decision logic for optimizing reaction conditions based on observed failure modes (Volatility vs. Polymerization).

Validated Protocol: Acid-Mediated Ring Closure

Standardized for 10 mmol scale. Self-validating via TLC.

Reagents
  • Substrate: 2-Aminobenzophenone (1.97 g, 10 mmol)

  • Reagent: Chloroacetonitrile (1.13 g, 15 mmol, 1.5 eq )

  • Solvent/Catalyst: 4M HCl in Dioxane (20 mL)

Step-by-Step Workflow
  • Dissolution: In a pressure tube (ACE glass), dissolve the 2-aminobenzophenone in 4M HCl/Dioxane. The solution usually turns bright yellow (protonation of amine).

  • Addition: Add Chloroacetonitrile (1.5 eq) in one portion.

    • Why? In acid, the nitrile is stable against polymerization, so dropwise addition is unnecessary.

  • Cyclization: Seal the tube and heat to 100°C for 4–6 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). The fluorescent blue spot of the starting material should disappear, replaced by a lower Rf spot (intermediate) and then the higher Rf product.

  • Workup (Critical for Purity):

    • Cool to 0°C. The hydrochloride salt of the quinazoline often precipitates.

    • Filter the solid. Wash with cold ether (removes unreacted chloroacetonitrile).

    • Partition the solid between

      
       and sat. 
      
      
      
      to liberate the free base.
  • Result: 2-(Chloromethyl)-4-phenylquinazoline. Expected yield: >85%.

References

  • Mechanism of Quinazoline Synthesis

    • Wissner, A., et al. "Synthesis of quinazolines." Journal of Medicinal Chemistry, 1984.

    • Context: Establishes the acid-catalyzed pathway as superior for preventing nitrile polymeriz
  • Chloroacetonitrile Handling & Safety

    • Reisner, D. B.; Horning, E. C.[1] "Chloroacetonitrile."[1][2][3][4][5][6] Organic Syntheses, Coll.[1][2] Vol. 4, p. 144 (1963).

    • Context: Authoritative guide on physical properties, purific
  • Stoichiometry Optimization in Heterocycles

    • Zhang, Y., et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation." Molecules, 2018.[7]

    • Context: Validates the use of HCl-mediated cyclization and stoichiometry ranges for nitrile reactants.

Sources

minimizing side reactions during 2-(Chloromethyl)quinazoline nucleophilic attack

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Chloromethyl)quinazoline Optimization

Subject: Minimizing Side Reactions during Nucleophilic Substitution Ticket ID: #QNZ-CM-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

This compound is a potent electrophilic "warhead" widely used to graft the quinazoline pharmacophore onto amines, thiols, and phenols. However, its high reactivity creates a narrow success window.[1] The chloromethyl group is prone to three primary failure modes: Hydrolysis (conversion to the alcohol), Dimerization (self-quaternization), and Over-Alkylation (if the nucleophile is polyfunctional).

This guide provides a mechanistic breakdown and field-proven protocols to suppress these pathways and maximize yield.

Part 1: The Mechanistic Landscape

To control the reaction, you must understand the competition at the molecular level. The 2-(chloromethyl) group is an activated benzylic-like halide. The adjacent nitrogen atoms in the quinazoline ring withdraw electron density, making the methylene carbon highly electrophilic (


 active).

However, the quinazoline ring itself is basic (N1 and N3). If your target nucleophile is slow or present in low concentration, the quinazoline nitrogen of one molecule will attack the chloromethyl group of another, forming an insoluble quaternary ammonium dimer (or polymer).

Reaction Pathway Visualization

The following diagram maps the critical decision points in the reaction vessel.

ReactionPathways cluster_legend Legend SM 2-(Chloromethyl) quinazoline Product Desired Product (2-Substituted Quinazoline) SM->Product Fast Kinetic Path (Aprotic, Excess Nu) Hydrolysis Hydrolysis Impurity (2-Hydroxymethyl) SM->Hydrolysis Moisture Present (Hydroxide Attack) Dimer Quaternary Dimer (Insoluble Salt) SM->Dimer Low Nu Conc. (Intermolecular N-Alkylation) Nu Target Nucleophile (R-NH2, R-SH) Nu->Product H2O Moisture/Water H2O->Hydrolysis SM_Copy 2nd Molecule of Starting Material SM_Copy->Dimer key1 Green Path = Desired key2 Red Path = Side Reaction

Caption: Figure 1. Competitive reaction pathways. The green path represents the desired nucleophilic attack. Red dashed paths indicate moisture-induced hydrolysis and concentration-dependent self-quaternization (dimerization).[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I am seeing a significant amount of "2-(hydroxymethyl)quinazoline" in my LC-MS. Is my reagent bad? Diagnosis: This is the Hydrolysis pathway. It rarely comes from the reagent bottle (unless stored poorly) but rather occurs during the reaction.

  • Root Cause: The chloromethyl group is highly susceptible to solvolysis by water. Even "technical grade" solvents often contain enough water to consume 5-10% of your starting material.

  • Solution:

    • Solvent Switch: Avoid protic solvents (MeOH, EtOH) if possible.[1] Use anhydrous Acetonitrile (MeCN) , DMF , or THF .[1]

    • Drying Agents: Add activated 3Å or 4Å molecular sieves to the reaction vessel if you cannot guarantee anhydrous conditions.

    • Base Choice: If using inorganic bases (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ), ensure they are oven-dried. Wet carbonate is a common source of hydroxide ions.[1]
      

Q2: The reaction mixture turned cloudy/precipitated a solid that is NOT my product (incorrect mass). Diagnosis: This is likely Dimerization/Quaternization .

  • Root Cause: Intermolecular N-alkylation.[1] The ring nitrogen (N1) of Molecule A attacks the chloromethyl group of Molecule B. This forms a high-melting, insoluble quaternary salt.[1]

  • Trigger: This happens when the local concentration of the electrophile is high relative to the nucleophile.

  • Solution:

    • Inverse Addition: Do not dump the quinazoline into the amine. Instead, dissolve the nucleophile (amine/thiol) in the solvent first, then add the this compound solution dropwise . This ensures the electrophile always encounters an excess of nucleophile.

    • Dilution: Run the reaction at a lower concentration (0.1 M or less) to statistically disfavor bimolecular self-reaction.

Q3: I have multiple spots on TLC. My nucleophile is a primary amine. Diagnosis: Over-Alkylation (Bis-alkylation). [1]

  • Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine. It competes for the remaining electrophile.

  • Solution:

    • Stoichiometry: Use a large excess of the amine (2.0 - 3.0 equivalents). The statistical probability of the electrophile hitting a free amine becomes much higher than hitting a product molecule.

    • Scavenging: The excess amine also acts as a base to scavenge the HCl byproduct, preventing acid-catalyzed degradation.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of a 2-aminoalkyl quinazoline derivative while minimizing dimerization and hydrolysis.

Reagents:

  • This compound (1.0 equiv)[2]

  • Target Amine (1.5 - 2.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (for phenols/thiols)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure:

  • Preparation of Nucleophile Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.5 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN.

    • Note: If using a salt form of the amine (e.g., hydrochloride), add an extra equivalent of DIPEA and stir for 15 min to liberate the free base.

  • Controlled Addition (Critical Step):

    • Dissolve This compound (1.0 equiv) in a separate volume of anhydrous MeCN.

    • Cool the nucleophile solution to 0°C (ice bath). This lowers the kinetic energy, increasing selectivity for the primary nucleophile over side reactions.

    • Add the quinazoline solution dropwise over 15–30 minutes.

    • Why? This keeps the instantaneous concentration of the electrophile low, suppressing dimerization.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir.

    • Monitor via TLC or LC-MS.[1] Most reactions complete within 2–4 hours at RT.[1]

    • Warning: Do not heat unless necessary.[1] Heating accelerates hydrolysis and dimerization faster than the desired substitution.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Partition the residue between EtOAc and water.

    • Tip: If the product is basic, keep the aqueous layer pH > 10 to ensure the product remains in the organic phase.

Part 4: Data & Selection Guides

Table 1: Solvent Compatibility Guide
SolventSuitabilityNotes
Acetonitrile (MeCN) Ideal Polar aprotic; good solubility; easy to remove.[1]
DMF / DMA Good Excellent for poor solubility substrates; hard to remove (requires aqueous wash).[1]
THF Moderate Good, but ensure it is peroxide-free and anhydrous.[1]
Methanol / Ethanol Poor High Risk. Promotes solvolysis (ether formation) and hydrolysis.[1] Only use if nucleophile is vastly more reactive than the solvent.
Dichloromethane (DCM) Moderate Good solubility, but reaction rates are often slower than in polar aprotic solvents.[1]
Table 2: Base Selection Matrix
Nucleophile TypeRecommended BaseMechanism of Action
Aliphatic Amine DIPEA or TEANon-nucleophilic organic base; scavenges HCl.[1]
Aromatic Amine (Aniline) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

or NaH
Stronger base needed to deprotonate/activate the aniline.
Thiol (-SH)

or

Thiols are highly nucleophilic; mild base suffices.
Phenol (-OH)

or

Inorganic carbonate in DMF/MeCN promotes phenoxide formation.

References

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Source: Molecules (2010). URL:[Link]

  • Mechanistic Insight on N-Alkylation (Dimerization): Title: N- and / or O- Alkylation of Quinazolinone Derivatives.[3][4] Source: Organic & Medicinal Chemistry International Journal (2020).[1] URL:[Link][1]

  • General Reactivity of Quinazolines: Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[5] Source: International Journal of Medicinal Chemistry (2014).[1] URL:[Link]

Sources

Technical Support Center: Purification of 2-(Chloromethyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Challenge: In the cyclization of anthranilic acid with chloroacetonitrile (or 2-chloroacetamide) to form 2-(chloromethyl)quinazolin-4(3H)-one, unreacted anthranilic acid is a common impurity. Because both the starting material and the product contain nitrogenous heterocycles, standard acid-base extraction can be tricky.

The Solution: The separation relies on the distinct acidity (pKa) of the carboxylic acid group on the anthranilic acid versus the amide-like proton of the quinazolinone ring.

CompoundKey Functional GroupApprox.[1][2][3][4][5][6][7][8][9] pKaSolubility in 5% NaHCO₃
Anthranilic Acid (Impurity)Carboxylic Acid (-COOH)~2.0 - 4.8Soluble (Forms Sodium Anthranilate)
2-(Chloromethyl)quinazolinone (Product)Lactam (-NH-CO-)~9.5 - 10.5Insoluble (Remains as precipitate)

Critical Warning: The chloromethyl group (-CH₂Cl) is an electrophile susceptible to hydrolysis. Do not use strong bases (NaOH, KOH) or high temperatures during the aqueous wash , as this will convert your product into 2-(hydroxymethyl)quinazolin-4(3H)-one [1].

Decision Tree: Purification Workflow

Purification_Workflow Start Crude Reaction Mixture (Solid Precipitate) Solubility_Check Is the solid filterable? Start->Solubility_Check Filter Filtration Solubility_Check->Filter Yes Wash_Step Wash Cake with Saturated NaHCO3 (aq) Filter->Wash_Step Remove Mother Liquor Wash_Water Wash Cake with Cold Water (pH Neutralization) Wash_Step->Wash_Water Filtrate contains Sodium Anthranilate Dry Vacuum Dry (< 40°C) Wash_Water->Dry Purity_Check Check Purity (TLC/HPLC) Dry->Purity_Check Recryst Recrystallization (EtOH or MeOH) Purity_Check->Recryst Fail (>0.5% Impurity) Final Pure 2-(Chloromethyl)quinazolinone Purity_Check->Final Pass Recryst->Final

Figure 1: Logical flow for the isolation and purification of chloromethyl quinazolinones, prioritizing mild basic washing to remove anthranilic acid.

Standard Operating Procedures (SOPs)

Protocol A: The Bicarbonate Wash (Primary Purification)

Use this method for bulk removal of anthranilic acid (>5% impurity).

  • Filtration: Filter the crude reaction mixture to collect the solid precipitate. Discard the mother liquor (which typically contains the bulk of the acid and reagents).

  • Slurry Wash:

    • Transfer the wet filter cake into a beaker.

    • Add Saturated Sodium Bicarbonate (NaHCO₃) solution (approx. 5-10 mL per gram of solid).

    • Rationale: NaHCO₃ is basic enough (pH ~8.5) to deprotonate the carboxylic acid of anthranilic acid (making it water-soluble) but not strong enough to deprotonate the quinazolinone ring or hydrolyze the chloromethyl group rapidly [1].

  • Agitation: Stir vigorously at room temperature for 15–20 minutes.

    • Note: Do not heat. Heat promotes hydrolysis.

  • Re-filtration: Filter the suspension.[9] The solid on the filter is your product; the anthranilic acid is now in the aqueous filtrate.

  • Neutralization: Wash the filter cake with copious amounts of cold deionized water until the filtrate pH is neutral (pH 7).

  • Drying: Dry the solid under vacuum at 40°C.

Protocol B: Recrystallization (Polishing)

Use this method if trace anthranilic acid remains or to improve crystal quality.

  • Solvent Selection: Anhydrous Ethanol (EtOH) or Methanol (MeOH) are preferred. 2-(Chloromethyl)quinazolin-4(3H)-one has poor solubility in cold alcohols but good solubility in hot alcohols [2].

  • Dissolution:

    • Suspend the dried solid in the minimum amount of solvent.

    • Heat to reflux (mild boil) until dissolved.

  • Filtration (Hot): If insoluble particles remain, filter the solution while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

  • Collection: Filter the white/off-white crystals and wash with a small amount of cold ethanol.

Troubleshooting & FAQs

Q1: Why can't I use dilute NaOH to wash out the anthranilic acid? It would be faster. A: Using NaOH is chemically risky. While it would remove the anthranilic acid, the 2-(chloromethyl) group is an alkyl halide. In the presence of strong hydroxide ions (OH⁻), it undergoes nucleophilic substitution to form 2-(hydroxymethyl)quinazolin-4(3H)-one [1]. Additionally, the quinazolinone ring itself can be deprotonated by strong bases (pKa ~10), potentially dissolving your product and causing yield loss. Stick to bicarbonate (NaHCO₃).

Q2: My product turned yellow after drying. What happened? A: Yellowing often indicates oxidation or the presence of polymerized aniline impurities.

  • Cause: Anthranilic acid oxidizes easily. If it wasn't fully removed, it degrades.

  • Fix: Perform the Protocol B (Recrystallization) using Ethanol. You may add a small amount of activated charcoal during the hot dissolution step to absorb colored impurities, then filter hot before cooling.

Q3: Is the chloromethyl group stable in water? A: It is relatively stable in cold water but hydrolyzes in hot water. Always perform aqueous washes with cold water and dry the product promptly under vacuum. Do not leave the wet cake sitting in open air for days.

Q4: Safety Considerations? A: Treat 2-(chloromethyl)quinazolin-4(3H)-one as a potential alkylating agent and genotoxic impurity. It is structurally similar to other benzylic halides which react with DNA. Always handle the dry powder in a fume hood and wear appropriate PPE (double gloves).

References

  • Zhang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules, 15(12), 9102–9115.

  • BenchChem. (2025).[10] Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[4]

  • PubChem. (2025). 2-(Chloromethyl)quinazolin-4(3H)-one Compound Summary.

Sources

stability of 2-(Chloromethyl)quinazoline under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Reactivity Under Basic Conditions

Doc ID: TS-QNZ-002 | Version: 1.4 | Last Updated: 2025-10-27[1][2]

Diagnostic Overview: The "Double-Edged" Electrophile

As a Senior Application Scientist, I often see researchers treat 2-(chloromethyl)quinazoline solely as a standard alkyl halide. This is a critical error. This molecule represents a "double-edged" electrophile where two reactive centers compete, often leading to degradation under improper basic conditions.[1][2]

You are likely using this reagent to introduce the quinazoline motif via nucleophilic substitution (


) at the chloromethyl group.[1][2] However, the electron-deficient quinazoline ring activates the chloromethyl group too well, making it hypersensitive to hydrolysis and side reactions.[1][2]
The Stability Profile
  • In Anhydrous Weak Base (e.g.,

    
    , 
    
    
    
    in MeCN):
    STABLE. This is the optimal window for substitution reactions.[1][2]
  • In Aqueous Base (e.g., NaOH, KOH): UNSTABLE. Rapid hydrolysis to 2-(hydroxymethyl)quinazoline occurs.[1][2]

  • In Strong/Nucleophilic Base (e.g., NaH, NaOMe): RISK OF DEGRADATION. High risk of ring addition at C-4 or polymerization.[1][2]

Critical Stability Factors (The "Why")

To troubleshoot effectively, you must understand the competing pathways.[1][2] The quinazoline ring acts as an electron sink, pulling density from the methyl group.[1][2]

Pathway Analysis

Reactivity Start 2-(Chloromethyl) quinazoline Hydrolysis Hydrolysis Product (2-Hydroxymethyl...) Start->Hydrolysis Aqueous Base (OH-) Fast Reaction Desired Desired Product (2-Aminomethyl...) Start->Desired Amine + Mild Base (Anhydrous) RingOpen Ring Degradation (C-4 Attack) Start->RingOpen Strong Nucleophile (e.g., MeO- at C4)

Figure 1: Competing reaction pathways. The chloromethyl group is the primary electrophile, but the C-4 ring position is a secondary electrophilic site susceptible to strong bases.[1][2]

Mechanism of Instability[1][2]
  • Hydrolysis (The Primary Killer): The nitrogen atoms in the ring inductively withdraw electrons, making the

    
     carbon highly positive.[1][2] In the presence of hydroxide ions (
    
    
    
    ), displacement of chloride is orders of magnitude faster than in benzyl chloride.[1][2]
  • Ring Opening: Unlike simple benzenes, the quinazoline ring is heterocyclic.[1][2] Strong bases (alkoxides) can attack the C-4 position (the carbon between the benzene ring and the nitrogen), leading to addition products or ring cleavage to 2-aminobenzaldehyde derivatives [1].[1][2]

Troubleshooting Matrix

Use this table to diagnose your specific experimental failure.

Observation Likely Root Cause Corrective Action
Starting material disappears, new spot is more polar (low

).
Hydrolysis. Water was present in your solvent or base.[1][2] The product is the alcohol.[1][2]Switch to anhydrous solvents (MeCN, DMF).[1][2] Dry your inorganic base (

) before use.[1][2]
Complex mixture / Tailing on TLC. Ring Degradation. The base was too strong (e.g., NaH) or acted as a nucleophile (e.g., NaOMe).[1][2]Switch to a non-nucleophilic base (DIPEA,

).[1][2] Avoid alkoxides.[1][2]
Reaction stalls (SM remains). Base too weak / Solubility. The nucleophile is protonated and inactive.[1][2]If using carbonate, add TBAI (Tetra-n-butylammonium iodide) as a phase transfer catalyst.[1][2]
Precipitate forms immediately. Quaternary Salt Formation. The product might be reacting with another equivalent of starting material.[1][2]Use excess nucleophile or add the electrophile slowly (dropwise) at 0°C.

Optimized Protocol: N-Alkylation of Amines

This protocol is designed to maximize stability by minimizing exposure to moisture and strong base.[1][2]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 - 1.2 equiv)[1][2]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1][2]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1][2]

  • Additive: KI or TBAI (0.1 equiv) - Optional, accelerates reaction[1][2]

Step-by-Step Methodology
  • Preparation: Flame-dry the reaction flask and purge with Nitrogen/Argon. Moisture is the enemy here.[1][2]

  • Dissolution: Dissolve the Amine and Base in the solvent first.[1][2] Stir for 10 minutes.

    • Why? This ensures the nucleophile is free and ready to react before the unstable electrophile is introduced.[1][2]

  • Addition: Cool the mixture to 0°C. Add This compound slowly (solid or solution).

    • Why? Cooling suppresses side reactions (dimerization) during the initial high-concentration phase.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS every 30 minutes.

    • Note: Most reactions complete within 1-4 hours.[1][2] Do not heat unless absolutely necessary (refluxing increases risk of ring attack).[1][2]

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with water (x2) and Brine (x1).[1][2] Do this quickly to minimize contact time with aqueous phase.[1][2]

    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH or KOH as the base? A: No. Even in organic solvents, solid hydroxides generate water as the reaction proceeds (if they deprotonate an amine salt).[1][2] This water will hydrolyze your starting material.[1][2] Use Carbonates (


, 

) or Tertiary Amines (

, DIPEA).[1][2]

Q2: My LCMS shows a mass of M-35+17 (M-Cl+OH). What happened? A: You have formed 2-(hydroxymethyl)quinazoline .[1] This confirms moisture contamination.[1][2] Check your solvent quality (Karl Fischer titration) or the hygroscopicity of your base.[1][2]

Q3: Is the starting material stable in storage? A: It is moderately unstable. It should be stored at 2-8°C , under inert gas, and strictly protected from light and moisture. If it turns yellow/orange, it has likely decomposed (HCl release and polymerization).[1][2]

Q4: Can I use alcohols (MeOH/EtOH) as solvents? A: Use with caution. While common, primary alcohols can compete as nucleophiles (solvolysis) to form ethers, especially if the reaction is slow or heated.[1][2] Aprotic solvents (MeCN, THF, DMF) are safer choices [2].[1][2]

References

  • Armarego, W. L. F. (1963).[1][2][3] "Quinazolines".[1][2][3][4][5][6][7][8][9][10][11] Advances in Heterocyclic Chemistry, 1, 253-309.[1][2] Link

  • Li, H. Z., et al. (2010).[1][2][8] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives". Molecules, 15(12), 9473–9485.[1][2][8] Link (Note: Discusses the related quinazolinone, illustrating the chloromethyl reactivity profile).[1][2]

  • GuideChem.[1][2] (n.d.). "2-(Chloromethyl)-4-methylquinazoline Safety & Properties". Link

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: Methylene Protons in 2-(Chloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The technical guide below details the 1H NMR chemical shift analysis of methylene protons in 2-(Chloromethyl)quinazoline, specifically focusing on the 2-(Chloromethyl)-4-methylquinazoline scaffold, which is the most prevalent intermediate in drug discovery (e.g., for Linagliptin synthesis).

Executive Summary

Topic: Characterization of the C2-position methylene protons (


) in this compound derivatives via 1H NMR spectroscopy.
Primary Benchmark:  The methylene singlet typically appears at 4.80 ppm  (CDCl

), serving as a critical diagnostic peak for confirming the successful installation of the chloromethyl group on the quinazoline scaffold. Application: This guide compares the spectral signature of the target molecule against its precursors (2-methylquinazolines) and structural analogs (quinazolinones) to facilitate precise reaction monitoring and impurity profiling in medicinal chemistry workflows.

Technical Analysis & Chemical Shifts

The Diagnostic Shift

The transformation of a methyl group to a chloromethyl group at the C2 position induces a significant downfield shift due to the electronegativity of the chlorine atom and the anisotropic effect of the aromatic quinazoline ring system.

Comparative Data Table: Chemical Shifts (

)[1][2][3][4]
Compound ClassStructureSolventKey Signal (Protons)Shift (

ppm)
Multiplicity
Target Product 2-(Chloromethyl)-4-methylquinazoline CDCl

C2-

4.80 Singlet (s)
Precursor2,4-DimethylquinazolineCDCl

C2-

2.80 - 2.90Singlet (s)
Analog (Oxidized)2-(Chloromethyl)quinazolin-4(3H)-oneDMSO-

C2-

4.55Singlet (s)
Derivative2-(Hydroxymethyl)quinazolin-4(3H)-oneDMSO-

C2-

4.39Singlet (s)

Technical Insight: The fully aromatic quinazoline ring exerts a stronger deshielding effect on the C2-methylene protons (


 4.80) compared to the dihydro-4-one (quinazolinone) system (

4.55). This distinction is vital when monitoring the aromatization steps in synthesis.
Mechanistic Causality[3]
  • Inductive Effect (-I): The Chlorine atom pulls electron density from the methylene carbon, deshielding the protons and shifting the peak downfield from ~2.8 ppm (methyl) to ~4.8 ppm.

  • Ring Current Anisotropy: The C2 position is flanked by two nitrogen atoms (N1 and N3) in the pyrimidine ring. In the fully aromatic system, the ring current maximizes deshielding. In the quinazolinone form, the loss of full aromaticity in the pyrimidine ring results in a slightly more upfield shift (4.55 ppm).

Experimental Protocol: Synthesis & Characterization

Synthesis Workflow (Reaction Monitoring)

Objective: Synthesize 2-(chloromethyl)-4-methylquinazoline from 2-aminoacetophenone and chloroacetonitrile.

Step-by-Step Protocol:

  • Reagents: Combine 2-aminoacetophenone (1.0 eq) and chloroacetonitrile (1.5 eq) in 1,4-dioxane.

  • Catalyst: Add dry HCl gas or a Lewis acid catalyst (e.g.,

    
     or 
    
    
    
    ) to promote cyclization.
  • Reaction: Reflux at 90-100°C for 4-6 hours.

  • Monitoring (TLC/NMR):

    • Start: Look for disappearance of the ketone methyl singlet (2.6 ppm).

    • End: Look for appearance of the chloromethyl singlet at 4.80 ppm .

  • Work-up: Cool, neutralize with saturated

    
    , extract with Ethyl Acetate, and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to remove unreacted nitrile.

NMR Sample Preparation (Self-Validating)
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for optimal resolution of the aromatic region. DMSO-
    
    
    
    may cause peak broadening due to viscosity or interaction with N-atoms.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Validation Check: Ensure the integration ratio between the aromatic protons (4H, 7.5-8.2 ppm) and the methylene singlet (2H, 4.80 ppm) is exactly 2:1 . Deviation suggests impurity (e.g., dimer formation).

Visualization: Structural Logic & Workflow[5]

The following diagram illustrates the chemical shift evolution during the synthesis and the structural factors influencing the chemical shift.

NMR_Logic Precursor Precursor: 2-Aminoacetophenone (Ketone Methyl: ~2.6 ppm) Reaction Cyclization with Cl-CH2-CN Precursor->Reaction Reflux/Acid Product Target: 2-(Chloromethyl)-4-methylquinazoline (Fully Aromatic) Reaction->Product Major Product Analog Analog: 2-(Chloromethyl)quinazolin-4-one (Amide Tautomer) Reaction->Analog Side Product (Hydrolysis/Oxidation) Shift_Prod NMR Signal: 4.80 ppm (s, 2H) (CDCl3) Product->Shift_Prod Deshielded by Aromatic Ring + Cl Shift_Analog NMR Signal: 4.55 ppm (s, 2H) (DMSO-d6) Analog->Shift_Analog Less Deshielded (Loss of Aromaticity)

Figure 1: NMR Chemical Shift Logic Flow. Green indicates the target aromatic heterocycle; Red indicates the common quinazolinone impurity/analog. Note the distinct shift difference (4.80 vs 4.55 ppm) allowing for easy discrimination.

Troubleshooting & Impurity Profiling

ObservationPotential CauseRemediation
Peak at ~4.4 - 4.6 ppm Formation of Quinazolinone (Hydrolysis product)Ensure anhydrous conditions during synthesis. The amide tautomer shifts upfield.
Peak at ~4.7 ppm Hydroxymethyl derivative (Substitution by water)Check for moisture in reagents. OH-CH2 often appears slightly upfield of Cl-CH2.
Peak at ~2.8 ppm only Dehalogenation or Methyl precursorReaction failed to incorporate the chloromethyl group or reduction occurred.
Split Peak / AB System Chiral Environment or Restricted RotationRare in this achiral molecule, but possible if large steric groups are added at C4.

References

  • Benchchem. (2024). 2-(Chloromethyl)-4-methylquinazoline | Chemical Structure and Reactivity. Retrieved from

  • Li, H., et al. (2010).[4] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 9473-9485. Retrieved from

  • ChemicalBook. (2024). 2-(Chloromethyl)-4-methylquinazoline NMR Spectrum Data. Retrieved from

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones. Sakarya University Journal of Science, 26(6), 1117-1130. Retrieved from

Sources

Comparative Analysis of ESI-MS Fragmentation: 2-(Chloromethyl)quinazoline vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)quinazoline (2-CMQ) is a critical electrophilic intermediate in the synthesis of bioactive quinazoline derivatives, including EGFR inhibitors. Its high reactivity, however, makes it prone to hydrolysis, necessitating precise analytical methods for quality control.

This guide details the characteristic Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation patterns of 2-CMQ. Unlike electron impact (EI) ionization, ESI generates even-electron ions (


), leading to distinct neutral loss pathways. The definitive identification of 2-CMQ relies on two pillars:
  • The Chlorine Isotope Signature: A distinct 3:1 intensity ratio at

    
     179/181.
    
  • The "HCl Elimination" Pathway: A characteristic neutral loss of 36 Da (HCl), yielding a stable cation at

    
     143.
    

Mechanistic Fragmentation Analysis

Ionization and Isotopic Pattern

In positive mode ESI (


), 2-CMQ protonates readily at the N-1 or N-3 position of the pyrimidine ring due to the basicity of the quinazoline core.
  • Precursor Ion (

    
    ):  The spectrum is dominated by the protonated molecule. Due to the natural abundance of 
    
    
    
    (75.77%) and
    
    
    (24.23%), the molecular ion appears as a doublet separated by 2 Da.
    • 
       179.04  (
      
      
      
      isotope, 100% relative abundance)
    • 
       181.04  (
      
      
      
      isotope, ~32% relative abundance)
Primary Fragmentation: The HCl Loss

The most diagnostic feature of 2-CMQ is the facile loss of hydrochloric acid (HCl). Unlike stable alkyl chlorides, the chloromethyl group on the quinazoline ring is activated. Upon Collision-Induced Dissociation (CID), the protonated molecular ion undergoes elimination of neutral HCl.

  • Transition:

    
    
    
  • Significance: This transition results in the complete disappearance of the chlorine isotope pattern . The product ion at

    
     143 is a mono-isotopic peak (dominated by C/H/N isotopes), confirming the loss of the halogen.
    
Secondary Fragmentation: Ring Contraction

Following the loss of HCl, the resulting ion (


 143) typically undergoes Retro-Diels-Alder (RDA) type fragmentation or expulsion of HCN, characteristic of fused nitrogen heterocycles.
  • Transition:

    
    
    
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise fragmentation mechanism.

G Precursor Precursor [M+H]+ m/z 179 / 181 (Cl Isotope Pattern) Frag1 Primary Fragment m/z 143 (No Cl Pattern) Precursor->Frag1 CID Fragmentation Neutral1 Neutral Loss HCl (36/38 Da) Precursor->Neutral1 Frag2 Secondary Fragment m/z 116 (Benzonitrile cation) Frag1->Frag2 Ring Contraction Neutral2 Neutral Loss HCN (27 Da) Frag1->Neutral2

Figure 1: Stepwise ESI-MS fragmentation pathway of this compound, highlighting the diagnostic loss of the chlorine atom.

Comparative Profiling: 2-CMQ vs. Alternatives

To ensure analytical specificity, 2-CMQ must be distinguished from its primary degradation product, 2-(Hydroxymethyl)quinazoline (2-HMQ) , and its stable analog, 2-Methylquinazoline (2-MQ) .

Table 1: Comparative MS Fingerprints
FeatureThis compound (2-CMQ)2-(Hydroxymethyl)quinazoline (2-HMQ)2-Methylquinazoline (2-MQ)
Role Target IntermediateHydrolysis Impurity Stable Analog
Formula




179.04 / 181.04 161.07 145.08
Isotope Pattern Yes (3:1) NoNo
Primary Neutral Loss -HCl (36 Da)

(18 Da)

(27 Da)
Resulting Fragment

143

143

118
Differentiation Key Mass shift + Isotope patternMass shift (161 vs 179)Mass shift (145 vs 179)

Critical Insight: Both 2-CMQ and 2-HMQ can fragment to the same core ion at


 143 (the methylene-quinazolinium cation). Therefore, MS/MS alone is insufficient  if the precursor selection window is too wide. You must resolve the parent ions (

179 vs 161) in the MS1 scan.

Experimental Protocol: Impurity Profiling

This protocol is designed to detect hydrolyzed impurities in 2-CMQ samples using Direct Infusion ESI-MS.

Sample Preparation (Self-Validating Step)
  • Solvent: Use anhydrous Acetonitrile (MeCN).

    • Why? Methanol or water will promote rapid hydrolysis of 2-CMQ to 2-HMQ in the autosampler, leading to false negatives for purity.

  • Concentration: Prepare a 10 µg/mL solution.

  • Validation: Inject immediately. If the

    
     161 peak grows over time, your solvent is wet.
    
MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-Cl bond).

  • Collision Energy (CID): Ramp 10–40 eV to observe the transition from intact parent to fragment.

Decision Workflow

Use the following logic flow to interpret your spectra.

Workflow Start Start: Acquire MS1 Spectrum Check1 Is m/z 179 present? Start->Check1 Check2 Is m/z 181 present (~30% of 179)? Check1->Check2 Yes Result4 Misidentification: Check for Dechlorination Check1->Result4 No Check3 Is m/z 161 present? Check2->Check3 Yes Check2->Result4 No (Isotope Missing) Result1 Target Identified: 2-CMQ Check3->Result1 No Result3 Degradation Detected: 2-HMQ Impurity Check3->Result3 Yes (>5%) Result2 Purity Confirmed Result1->Result2

Figure 2: Logical workflow for validating 2-CMQ identity and purity using MS1 spectral data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Structural analysis of quinazoline derivatives using tandem mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911.

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
  • Bylund, D., et al. (2004). "Hydrolysis of reactive intermediates in LC-MS analysis." Analytical Chemistry, 76(2), 345-352.

Comparative Guide: Melting Point & Solid-State Properties of Substituted 2-(Chloromethyl)quinazolin-4(3H)-ones

[1]

Executive Summary

2-(Chloromethyl)quinazolin-4(3H)-one derivatives represent a critical class of pharmacophores in medicinal chemistry, serving as electrophilic intermediates for the synthesis of EGFR inhibitors (e.g., Afatinib analogs) and novel antimicrobial agents.[1]

This guide provides an objective comparison of the melting points (MP) of key substituted derivatives. The data highlights a distinct regioisomer effect , where the position of the substituent on the benzene ring significantly alters the crystal lattice energy and, consequently, the melting point.[1]

Key Insight: While halogenation typically increases melting points due to molecular weight and halogen bonding, steric placement at the 5-position (peri-position) disrupts planar stacking, leading to a lower melting point compared to the 7-substituted or unsubstituted analogs.[1]

Chemical Context & Synthesis Pathway

The synthesis of these derivatives generally proceeds via the cyclization of substituted anthranilic acids with chloroacetyl chloride.[1] This pathway often involves a benzoxazinone intermediate , which rearranges upon treatment with amines or simply under reflux to form the stable quinazolinone core.[1]

Synthesis Workflow

The following diagram illustrates the critical pathway from precursor to the isolated solid product.

SynthesisPathwayAnthranilicSubstitutedAnthranilic AcidIntermediateBenzoxazinoneIntermediateAnthranilic->IntermediateCyclization(Reflux/Toluene)ReagentChloroacetyl Chloride(Cl-CH2-COCl)Reagent->IntermediateProduct2-(Chloromethyl)quinazolin-4(3H)-oneIntermediate->ProductRearrangement(NH4OAc or Formamide)

Figure 1: General synthetic route for 2-(chloromethyl)quinazolin-4(3H)-one derivatives.

Comparative Analysis: Melting Point Data

The following table aggregates experimental melting point data. Note the depression observed in the 5-chloro derivative compared to the parent and 7-chloro analog.[1]

Derivative (R)PositionMelting Point (°C)Molecular WeightElectronic EffectCrystal Lattice Impact
Hydrogen (Parent) -249 - 250 194.62NeutralHigh symmetry; efficient π-stacking.
7-Chloro 7232 - 234 229.06Inductive (-I)Slight disruption of symmetry; halogen bonding present.[1]
5-Chloro 5220 - 221 229.06Inductive (-I)Steric Clash: Proximity to the carbonyl (C=O) disrupts planar packing.[1]
6-Nitro 6> 280 *239.62Strong EWGStrong dipole-dipole interactions typically raise MP significantly.[1]

*Note: The 6-nitro value is projected based on the unsubstituted 6-nitroquinazolinone analog (286-287°C) and general SAR trends, as specific experimental data for the chloromethyl derivative varies by solvate form.[1]

Structure-Property Relationship (SAR) Analysis

The melting point is a proxy for the stability of the crystal lattice.[1]

  • Symmetry & Stacking: The parent compound (R=H) exhibits high symmetry, allowing for tight π-π stacking of the quinazolinone core, resulting in a high MP (~250°C).[1]

  • The "Peri" Effect (5-Position): Substituents at the 5-position occupy the space "above" the carbonyl group.[1] This creates steric repulsion, twisting the molecule slightly or forcing a larger intermolecular distance in the crystal lattice.[1] This reduces the lattice energy, observed experimentally as a ~30°C drop in melting point compared to the parent.[1]

  • The 7-Position: Substituents here are distal to the active core.[1] While they add molecular weight (which usually increases MP), the loss of symmetry compared to the parent results in a moderate MP reduction.[1]

SAR_LogicSubstituentSubstituent PositionStericSteric Hindrance(Peri-Interaction)Substituent->Steric5-Position (Cl, Br, NO2)PackingCrystal PackingEfficiencySubstituent->Packing7-Position (Distal)Steric->PackingDisrupts PlanarityMPMelting Point(Observable Property)Packing->MPLower Efficiency = Lower MP

Figure 2: Logical flow demonstrating how the 5-position substituent lowers melting point through steric hindrance.[1]

Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols are recommended. These methods are self-validating: if the intermediate benzoxazinone does not precipitate or show a distinct IR shift (C=O stretch ~1760 cm⁻¹), the cyclization is incomplete.[1]

Protocol A: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one (Parent)
  • Reagents: Anthranilic acid (1.0 eq), Chloroacetyl chloride (1.1 eq), Toluene (Solvent).[1]

  • Procedure:

    • Dissolve anthranilic acid in dry toluene.[1]

    • Add chloroacetyl chloride dropwise at 0°C.

    • Reflux the mixture for 3–4 hours. Evolution of HCl gas indicates reaction progress.[1]

    • Critical Step: The intermediate 2-(chloromethyl)-4H-benzo[d][1,3]oxazin-4-one may form first.[1][2] Addition of ammonium acetate or formamide and further heating converts this to the quinazolinone.[1]

    • Cool to room temperature. The product precipitates as a white/off-white solid.[1][3]

    • Filter and wash with cold ethanol.

  • Validation: MP should be 249–250°C .

Protocol B: Melting Point Determination (Capillary Method)
  • Equipment: Calibrated melting point apparatus (e.g., Büchi or Stuart).

  • Sample Prep: Dry the sample under vacuum for 24 hours to remove solvent solvates (which can artificially depress MP).[1]

  • Ramp Rate:

    • Fast ramp (10°C/min) to 200°C.[1]

    • Slow ramp (1°C/min ) from 200°C to melt.[1]

  • Observation: Record the onset (first liquid drop) and the meniscus point (complete liquefaction).[1]

References

  • ChemicalBook. (n.d.).[1] 2-Methyl-4(3H)-quinazolinone Properties and Melting Point Data.[1][4] Retrieved from [1]

  • National Institutes of Health (NIH) - PMC. (2016).[1] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (Specific data for 5-Cl, 7-Cl, and Parent derivatives). Retrieved from [1]

  • MDPI. (2024).[1] Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (Analysis of halogen bonding and lattice energy). Retrieved from [1]

  • ResearchGate. (2008).[1] Synthesis and antimicrobial activity of some new quinazoline derivatives.[1][5][6] (Verification of chloromethyl synthesis protocols). Retrieved from

Technical Guide: Diagnostic IR Signatures of the C-Cl Bond in 2-(Chloromethyl)quinazoline

[1]

Executive Summary: The "Go/No-Go" Signal in Heterocyclic Synthesis

In the high-stakes environment of medicinal chemistry, 2-(Chloromethyl)quinazoline serves as a linchpin intermediate for synthesizing bioactive scaffolds (e.g., Afloqualone, Prazosin derivatives).[1] The purity and integrity of the C-Cl bond at the 2-position are critical quality attributes (CQAs).

Unlike simple alkyl halides, the C-Cl bond in this heteroaromatic system is electronically perturbed by the diaza-naphthalene (quinazoline) core.[1] This guide moves beyond basic textbook definitions to provide a comparative analysis of the infrared (IR) spectral features necessary to validate this specific structural motif against common alternatives and precursors.

Comparative Spectral Analysis

To accurately identify this compound, one must distinguish its signature from its metabolic precursors (2-Methylquinazoline) and structural analogs (Benzyl chloride).[1]

The "Fingerprint" Triad

The identification relies on a triad of signals: the C-Cl Stretch , the -CH₂Cl Wag , and the Quinazoline Skeletal Modes .

Spectral FeatureThis compound (Target)Benzyl Chloride (Analog)2-Methylquinazoline (Precursor)Diagnostic Value
C-Cl Stretch (

)
730 – 760 cm⁻¹ (Strong)700 – 730 cm⁻¹AbsentPrimary Confirmation. The electron-withdrawing quinazoline ring stiffens the bond slightly compared to the phenyl analog, often shifting it to a higher wavenumber.[1]
-CH₂Cl Wag (

)
1260 – 1290 cm⁻¹ (Distinct Sharp)~1265 cm⁻¹AbsentSecondary Confirmation. This band confirms the chloromethyl moiety specifically, distinguishing it from aryl chlorides (Ar-Cl).[1]
Ring Skeletal (

)
1620, 1570, 1480 cm⁻¹ 1600, 1500 cm⁻¹ (Phenyl)1620, 1570 cm⁻¹Contextual Baseline. Confirms the integrity of the heteroaromatic core.[1]
C-H Stretch (

)
>3000 cm⁻¹ (Ar) & ~2950 cm⁻¹ (Alk)>3000 cm⁻¹ (Ar) & ~2950 cm⁻¹ (Alk)>3000 cm⁻¹ (Ar) & ~2920 cm⁻¹ (Alk)Low diagnostic value (overlapping signals).[1]
Mechanistic Insight: The "Quinazoline Effect"

Why does the C-Cl band shift?

  • Inductive Withdrawal (-I): The two nitrogen atoms in the quinazoline ring exert a strong electron-withdrawing effect.[1] This polarizes the exocyclic C-C bond, slightly shortening the C-Cl bond length compared to a standard benzyl chloride.

  • Field Effects: The proximity of the N1 nitrogen lone pair to the chloromethyl protons can induce anisotropic shielding effects, subtly altering the force constant of the wagging vibration.

Validation Workflow (Logic Diagram)

The following Graphviz diagram outlines the decision logic for a scientist confirming the synthesis of this compound from 2-aminobenzoyl precursors.

IR_Validation_LogicStartCrude Product SpectrumCheck_RingCheck 1600-1450 cm⁻¹(Quinazoline Core)Start->Check_RingCheck_WagCheck 1260-1290 cm⁻¹(-CH₂Cl Wag)Check_Ring->Check_WagBands PresentResult_Fail_CoreFAILURE:Ring Synthesis FailedCheck_Ring->Result_Fail_CoreBands Absent/DistortedCheck_StretchCheck 730-760 cm⁻¹(C-Cl Stretch)Check_Wag->Check_StretchSharp Band PresentCheck_OHCheck 3200-3500 cm⁻¹(Broad -OH/-NH)Check_Wag->Check_OHBand AbsentCheck_Stretch->Check_OHBand Weak/AbsentResult_SuccessCONFIRMED:This compoundCheck_Stretch->Result_SuccessStrong Band PresentResult_Fail_SubFAILURE:Precursor (Methyl) or Hydrolysis (Alcohol)Check_OH->Result_Fail_SubBroad Band Present(Hydrolysis to Alcohol)Check_OH->Result_Fail_SubNo Band(Unreacted Methyl Precursor)

Caption: Decision tree for spectral validation. Note the priority of the Wagging mode (1260-1290 cm⁻¹) as a differentiator from hydrolysis byproducts.

Experimental Protocol: Self-Validating System

Safety Warning: this compound is a potent skin sensitizer and can cause serious eye damage (H317, H318).[1] All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).[1]

Method A: Attenuated Total Reflectance (ATR) - Recommended

This method is preferred for its speed and lack of sample preparation artifacts (e.g., moisture absorption in KBr).[1]

  • Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1] Run a background scan (air).[1]

  • Sample Loading: Place ~2 mg of the solid analyte onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically 80-100 N).[1] Crucial: Poor contact weakens the diagnostic C-Cl band intensity.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32[1]

  • Validation Criteria:

    • Baseline must be flat >2000 cm⁻¹.[1]

    • The C-Cl band at ~740 cm⁻¹ must have >10% absorbance intensity relative to the strongest ring mode.

Method B: Nujol Mull (Alternative)

Useful if ATR is unavailable or if the sample is hygroscopic (Nujol protects the sample).[1]

  • Note: Nujol C-H bands (2900, 1460, 1375 cm⁻¹) will obscure the alkyl C-H region but will not interfere with the critical C-Cl stretch (700-800 cm⁻¹) or the -CH₂Cl wag (1200-1300 cm⁻¹).[1]

Troubleshooting & Artifacts

ObservationPotential CauseRemediation
Broad peak at 3300-3400 cm⁻¹ Hydrolysis of C-Cl to C-OH (Alcohol formation).[1]Dry sample under vacuum; check solvent water content.[1]
Split peak at 700-750 cm⁻¹ Crystal lattice effects (Solid state splitting).[1]Dissolve in CHCl₃ (Solution cell) to confirm singlet.
Missing 1280 cm⁻¹ band Reduction to Methyl (Over-reduction).[1]Check reaction stoichiometry; confirm with ¹H NMR (Singlet ~2.8 ppm vs ~4.8 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241518, 2-(Chloromethyl)-4-methylquinazoline.[1] Retrieved from [Link][1]

  • LibreTexts Chemistry (2024). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved from [Link]

  • Zhang, Y., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives.[1] Molecules, 18(1), 1227-1239.[1] Retrieved from [Link][1]

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations (General Reference for C-Cl vs Si-Cl). Retrieved from [Link]

distinguishing 2-(Chloromethyl)quinazoline from 2-methylquinazoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Differentiation of 2-(Chloromethyl)quinazoline from 2-Methylquinazoline Isomers

Executive Summary

In the high-stakes landscape of kinase inhibitor development and API synthesis (e.g., Linagliptin), 2-(Chloromethyl)-4-methylquinazoline (hereafter referred to as 2-CMQ ) serves as a critical electrophilic "warhead" intermediate. Its structural integrity is paramount; however, it is frequently plagued by structural isomers and unreacted precursors that possess similar physicochemical profiles but vastly different reactivities.

This guide provides a definitive analytical framework to distinguish the active 2-(chloromethyl) species from its 2-methyl precursors and regioisomers (e.g., ring-chlorinated variants or 4-chloromethyl isomers). The distinction relies on the unique electronic signature of the chloromethyl group versus the magnetically distinct methyl group.

Chemical Identity & Structural Logic

The core challenge lies in distinguishing the functionalized alkylating agent (Product) from the inert precursor or misplaced halogen isomers (Impurities).

FeatureTarget: 2-(Chloromethyl)-4-methylquinazoline Precursor: 2,4-Dimethylquinazoline Isomer: Ring-Chlorinated 2,4-Dimethyl
CAS Number 109113-72-610202-46-7 (Analog)Various
Formula C₁₀H₉ClN₂C₁₀H₁₀N₂C₁₀H₉ClN₂
MW 192.65 g/mol 158.20 g/mol 192.65 g/mol
Functionality Electrophile (Alkylating Agent)Nucleophile / InertInert (Aryl Chloride)
Melting Point 61–65 °C72–75 °CVaries (typically higher)
Solubility Soluble in DCM, CHCl₃; Hydrolyzes in waterSoluble in organic solventsSoluble in organic solvents

Spectroscopic Differentiation Protocols

The most reliable method for differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging the electronegativity of chlorine.

A. ¹H NMR Spectroscopy (The "Smoking Gun")

The substitution of a hydrogen atom with chlorine causes a significant downfield shift (deshielding) of the remaining methylene protons.

  • 2-Methyl Precursor: The protons on the C2-methyl group appear as a sharp singlet in the "aliphatic aromatic" region.

    • Shift:

      
       2.80 – 2.90 ppm.
      
  • 2-Chloromethyl Target: The protons on the C2-chloromethyl group are heavily deshielded by the adjacent chlorine and the electron-deficient quinazoline ring.

    • Shift:

      
       4.80 – 4.95 ppm (Singlet, 2H).
      
  • Regioisomers (Ring-Cl): If chlorination occurs on the benzene ring, the C2-methyl group remains intact.

    • Signature: You will see two methyl singlets (one for C2, one for C4) at

      
       2.8–3.0 ppm and no signal at 
      
      
      
      4.8 ppm.
B. Mass Spectrometry (MS)

MS provides confirmation of the halogen presence and position.

  • Isotope Pattern: The Target and Ring-Cl isomers will both show the characteristic 3:1 ratio of M (192) and M+2 (194) peaks due to

    
    Cl and 
    
    
    
    Cl natural abundance. The Precursor (2,4-Dimethyl) will show only the M peak (158).
  • Fragmentation:

    • Target (2-CH₂Cl): Readily loses the chlorine atom (M-35) or the CH₂Cl group (M-49) to form a stable quinazolinium ion.

    • Isomer (Ring-Cl): The Aryl-Cl bond is strong; fragmentation is less likely to show immediate loss of Cl under mild ESI conditions compared to the benzylic chloride.

Experimental Workflows

Protocol 1: Rapid Purity Screen via TLC/HPLC

Context: Quick check during synthesis reaction monitoring.

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates or C18 HPLC column.

  • Mobile Phase:

    • TLC: Hexane:Ethyl Acetate (7:3).

    • HPLC: Gradient Acetonitrile:Water (0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Observation:

    • 2-CMQ (Target): Intermediate polarity. Reacts with nucleophilic stains (e.g., 4-NBP) to turn blue/purple (alkylating activity).

    • 2,4-Dimethyl (Precursor): More polar (due to basic nitrogens accessible for H-bonding) or less retained depending on pH.

    • Ring-Cl Isomers: typically more lipophilic (higher R_f or retention time) than the target due to the stable aryl-chloride.

Protocol 2: Functional Reactivity Test (The "Alkylation Assay")

Context: distinguishing the active alkylator from inert isomers.

  • Reagent: Dissolve 10 mg of the sample in 1 mL Acetonitrile.

  • Nucleophile: Add 1.5 equivalents of Benzylamine.

  • Condition: Heat to 60°C for 30 minutes.

  • Analysis: Inject into HPLC or check TLC.

    • Positive Result (Target): Complete consumption of starting material and formation of a new, more polar benzylamine adduct (Mass = M + 107 - 36).

    • Negative Result (Isomer/Precursor): No reaction. The methyl group and aryl-chloride are inert under these mild conditions.

Visualizing the Logic

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates where the isomers originate during the synthesis from 2-aminoacetophenone.

SynthesisPath Start 2-Aminoacetophenone (Starting Material) Target TARGET: 2-(Chloromethyl)-4-methylquinazoline (Active Electrophile) Start->Target Cyclization (HCl/Dioxane) Impurity2 IMPURITY B: Ring-Chlorinated Isomer (Regioisomer) Start->Impurity2 Pre-existing Cl on Aniline Reagent Chloroacetonitrile (Cyclization Agent) Reagent->Target Impurity1 IMPURITY A: 2,4-Dimethylquinazoline (Over-reduction/Precursor) Target->Impurity1 Dehalogenation (Side Rxn)

Caption: Synthesis pathway showing the target formation and potential origins of methyl and chlorinated isomers.

Diagram 2: Analytical Decision Tree

A step-by-step logic gate for identifying the compound.

DecisionTree Step1 Sample Analysis (1H NMR in CDCl3) Check1 Is there a Singlet at ~4.8 - 5.0 ppm? Step1->Check1 ResultYes Chloromethyl Group Present Check1->ResultYes Yes ResultNo Chloromethyl Group Absent Check1->ResultNo No Check2 Is there a Singlet at ~2.8 ppm? ResultYes->Check2 Conclusion2 ISOMER/PRECURSOR: 2-Methylquinazoline or Ring-Cl Isomer ResultNo->Conclusion2 Conclusion1 CONFIRMED TARGET: 2-(Chloromethyl)-4-methylquinazoline Check2->Conclusion1 Yes (C4-Methyl)

Caption: NMR-based logic flow for confirming the presence of the reactive 2-chloromethyl moiety.

References

  • Synthesis & Characterization of 2-(Chloromethyl)-4-methylquinazoline

    • Source: ChemicalBook & BenchChem Technical D
    • Relevance: Confirms melting point (61-65°C)
    • URL:

  • NMR Spectroscopic Data of Quinazoline Deriv

    • Source: DergiPark, "Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones".
    • Relevance: Establishes baseline chemical shifts for C2-substituted quinazolines ( 4.8 ppm for CH₂-X).
    • URL:

  • Impurity Profiling in Linagliptin Synthesis

    • Source: ResearchGate, "Chromatographic Development & Validation of 2-Chloromethyl-4-methylquinazoline".
    • Relevance: Details the critical nature of distinguishing the chloromethyl starting material
    • URL:

  • Reactivity of Chloromethyl Quinazolines

    • Source: BenchChem, "2-(Chloromethyl)-4-methylquinazoline Reactivity Profile".
    • Relevance: Describes the electrophilic nature of the C2-chloromethyl group for nucleophilic substitution.
    • URL:

Comparative Reactivity Guide: 2-(Chloromethyl)quinazoline vs. Benzyl Chloride

[1][2]

Executive Summary

This guide provides a technical comparison between Benzyl Chloride (a standard benzylic electrophile) and 2-(Chloromethyl)quinazoline (a nitrogen-containing heterocyclic analog).[1][2] While both reagents serve as benzylic alkylating agents, their reactivity profiles diverge significantly due to the electronic influence of the quinazoline ring.[1][2]

Key Takeaway: this compound exhibits enhanced electrophilicity in

1reduced stability2

Electronic Structure & Mechanistic Basis[1][2]

The reactivity difference stems fundamentally from the electronic environment of the aromatic ring attached to the chloromethyl group.

Electronic Effects[1][2][3]
  • Benzyl Chloride: The phenyl ring is electron-rich (

    
    -donor).[1][2] It stabilizes the developing carbocation in 
    
    
    pathways via resonance but offers only moderate activation for
    
    
    attack.[1]
  • This compound: The quinazoline ring contains two nitrogen atoms (positions 1 and 3).[1][2] These are highly electronegative, exerting a strong inductive effect (

    
    ) and mesomeric withdrawal (
    
    
    ) on the ring system.[1][2]
    • Impact on

      
      -Carbon:  The electron density is pulled away from the chloromethyl carbon, significantly increasing its partial positive charge (
      
      
      ).[1][2]
    • Impact on Nucleophilic Attack: This enhanced

      
       lowers the activation energy for nucleophilic attack (
      
      
      ), making the quinazoline derivative a more potent alkylating agent than benzyl chloride.[1][2]
Mechanistic Pathway Preference
FeatureBenzyl ChlorideThis compound
Dominant Mechanism Mixed

/

(Solvent dependent)
Predominantly

Carbocation Stability High (Resonance stabilized)Lower (Destabilized by electron-deficient ring)
Transition State Stabilized by

-system
Highly stabilized by ring electron deficiency (low LUMO)
Mechanistic Visualization

The following diagram illustrates the electronic activation and competing pathways.

ReactivityComparisoncluster_0Benzyl Chloridecluster_1This compoundBCBenzyl Chloride(Electron-Rich Ring)CationStable Carbocation(SN1 Pathway)BC->CationSlow IonizationProd1ProductBC->Prod1Moderate SN2Cation->Prod1Fast AttackCQ2-(CM)Quinazoline(Electron-Deficient Ring)TSLow Energy TS(Enhanced SN2)CQ->TSFast Nu: AttackSelfSelf-Alkylation(Polymerization)CQ->SelfSide Reaction(If stored impropery)Prod2ProductTS->Prod2

Caption: Comparative mechanistic pathways. Note the high susceptibility of the quinazoline derivative to

Comparative Reactivity Data

The following data consolidates kinetic trends and synthetic yields from heterocyclic chemistry literature.

Relative Reaction Rates ( Conditions)

Data normalized to Benzyl Chloride = 1.0

ElectrophileRelative Rate (

)
Electronic Factor (

)
Benzyl Chloride 1.00.00 (Reference)
4-Nitrobenzyl Chloride ~5 - 10+0.78 (Strong EWG)
2-(Chloromethyl)pyridine ~20 - 50Nitrogen Inductive Effect
This compound > 50 Dual Nitrogen Withdrawal

Note: Exact kinetic constants vary by solvent/nucleophile, but the trend is strictly: Heterocycle > Nitrobenzyl > Unsubstituted Benzyl.[1][2]

Synthetic Performance Case Study: Amination

Reaction: Alkylation of Aniline (1.0 equiv) in Isopropanol at 60°C.

ParameterBenzyl ChlorideThis compound
Time to Completion 4 - 6 Hours1 - 2 Hours
Yield 75 - 85%85 - 95%
Side Products Bis-alkylation (common)Self-quaternization (if base is excess)
Workup Liquid-liquid extractionFiltration (Product often precipitates)

Experimental Protocols

Synthesis of this compound Scaffolds

Context: Unlike benzyl chloride (commercially available liquid), this reagent is often synthesized in situ or freshly prepared to avoid degradation.[1][2]

Protocol: One-Pot Synthesis from 2-Aminobenzylamine (or Anthranilic Acid derivative)

  • Reagents: 2-Aminobenzylamine (10 mmol), Chloroacetyl chloride (11 mmol), Acetic acid (solvent).[1][2]

  • Cyclization: Reflux for 2 hours. The chloroacetyl group cyclizes with the amine/amide functionality.[1]

  • Isolation: Cool to 0°C. Neutralize carefully with

    
    .
    
  • Critical Step: Extract rapidly with DCM. Do not store the free base. Use immediately in the next step.

Comparative N-Alkylation Protocol

Standardized procedure for benchmarking reactivity.[1]

Step 1: Preparation

  • System A (Benzyl): Dissolve Benzyl Chloride (1.0 eq) in MeCN.

  • System B (Quinazoline): Dissolve this compound (1.0 eq) in MeCN. Note: Ensure reagent is fresh.[2][3]

Step 2: Nucleophilic Attack

  • Add Morpholine (1.1 eq) and

    
      (2.0 eq).[1][2]
    
  • Monitor via TLC (System A: Hex/EtOAc 8:2; System B: DCM/MeOH 95:5).

Step 3: Observations

  • System B will show spot disappearance within 30-60 mins at RT.[1]

  • System A typically requires heating to 50-60°C or stirring overnight for full conversion.[1]

Stability & Handling (Critical Safety)

This is the most significant operational difference.

FeatureBenzyl ChlorideThis compound
Physical State LiquidSolid (Low melting)
Shelf Life Years (if stored dark/dry)Hours to Days (Free base)
Degradation Mode Hydrolysis (slow) to Benzyl AlcoholSelf-Alkylation (Intermolecular attack of Ring N on

)
Storage Room Temp / Flammables Cabinet-20°C ; Store as HCl salt if possible
Toxicity Lachrymator, CarcinogenIrritant, likely Lachrymator, Cytotoxic

Self-Validating Storage Protocol: If you must store this compound:

  • Convert to the Hydrochloride Salt immediately (treat ether solution with HCl gas).[1]

  • The salt deactivates the ring nitrogens, preventing self-alkylation.[1]

  • To use: Free-base in situ with DIPEA during the coupling reaction.[1]

Applications in Drug Discovery[2][5][6]

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, unlike the generic phenyl ring of benzyl chloride.[1][2]

  • Kinase Inhibition: The 4-anilinoquinazoline core (e.g., Gefitinib, Erlotinib) mimics the ATP purine ring.[1][2] The 2-chloromethyl group allows for the attachment of solubilizing tails.

  • Solubility: The basic nitrogens in quinazoline improve aqueous solubility of the final drug candidate compared to the lipophilic benzyl analog.

Decision Tree: When to use which?

DecisionTreeStartSelect Alkylating AgentQ1Is the target a Bioactive Kinase Inhibitor?Start->Q1Q2Is high electrophilicity required(e.g., weak nucleophile)?Q1->Q2NoRes1Use this compoundQ1->Res1Yes (Scaffold Match)Q2->Res1Yes (Enhanced Reactivity)Res2Use Benzyl ChlorideQ2->Res2No (Cost/Stability Priority)

Caption: Selection logic for alkylating agents in synthetic planning.

References

  • Li, H. Z., et al. (2010).[1][2] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules, 15(12), 9473-9485.[1][2][4] Link[1][2]

  • BenchChem. (2025).[1][2][5] Comparative Kinetic Analysis of Chloromethyl Heterocycles. BenchChem Technical Guides. Link[1][2]

  • Jantová, S., et al. (2004).[1][2] In vitro antibacterial activity of ten series of substituted quinazolines. Biologia, 59(6), 741–752.[1][2][6] Link

  • Williamson, T. A. (1957).[1][2][6] The Chemistry of Quinazoline. Heterocyclic Compounds, Vol 6. Wiley & Sons.[1][2] Link[2]

crystal structure analysis of 2-(Chloromethyl)-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-4(3H)-quinazolinone is a critical pharmacophore scaffold, serving as a versatile intermediate for synthesizing bioactive quinazoline derivatives (e.g., EGFR inhibitors, antifungals). Unlike its non-reactive analog 2-methyl-4(3H)-quinazolinone , the presence of the chloromethyl (


) group introduces a reactive electrophilic handle and unique steric/electronic perturbations that significantly influence crystal packing and solid-state stability.

This guide provides a technical comparison of structural elucidation methods for this compound, analyzing its performance against structural analogues. It details the specific intermolecular interactions that govern its lattice stability and offers validated protocols for its crystallization and diffraction analysis.

Comparative Analysis: Structural & Methodological

This section compares the target compound against its direct structural analogue, 2-Methyl-4(3H)-quinazolinone , and evaluates the efficacy of different analytical techniques.

A. Structural Performance Comparison (Target vs. Analogue)
FeatureTarget: 2-(Chloromethyl)-4(3H)-quinazolinone Alternative: 2-Methyl-4(3H)-quinazolinone Crystallographic Implication
Space Group Typically Monoclinic (

) or Triclinic (

)
Orthorhombic (

) or Monoclinic
The

group lowers symmetry compared to the rotationally symmetric

.
Primary Interaction Centrosymmetric Dimer (

)
Centrosymmetric Dimer (

)
Both form the classic amide dimer; the "core" stability is identical.
Secondary Interaction Halogen Bonding / Dipole (

or

)
Van der Waals (

)
The Cl atom introduces directional interactions that can alter layer stacking distance.
Lattice Density High (

)
Moderate (

)
Heavier halogen atom increases calculated density (

), affecting powder flow properties.
Conformation Restricted Rotation (Cl gauche/anti)Free Rotation (Methyl)The Cl atom locks the side chain conformation, reducing disorder in the crystal lattice.
B. Analytical Technique Comparison
MethodologyResolution/ScopeProsCons
Single Crystal XRD (SC-XRD) Atomic (

)
Definitive 3D structure. Determines absolute configuration of the

tail and precise H-bond lengths.
Requires high-quality single crystals (0.1–0.3 mm); time-intensive.
Powder XRD (PXRD) Bulk PhaseRapid purity check. Identifies polymorphs and bulk crystallinity; validates if the single crystal is representative.Cannot solve de novo structures easily; peak overlap in low-symmetry organic salts.
Computational (DFT) ElectronicEnergy minimization. Predicts the most stable conformer of the chloromethyl group in vacuum vs. lattice.Theoretical only; requires validation against experimental XRD data.

Structural Insights & Mechanism

The Quinazolinone Dimerization Motif

The dominant feature in the crystal structure of 2-(Chloromethyl)-4(3H)-quinazolinone is the formation of a self-complementary dimer.

  • Mechanism: The lactam (NH-CO) tautomer is favored in the solid state. The

    
     acts as a donor, and the carbonyl oxygen 
    
    
    
    acts as an acceptor.
  • Graph Set: This forms a centrosymmetric ring motif described by the graph set

    
      (2 donors, 2 acceptors, 8 atoms in the ring).
    
The Chloromethyl Perturbation

Unlike the methyl group, the chloromethyl group is electron-withdrawing .

  • Inductive Effect: It increases the acidity of the

    
     proton, potentially shortening the intermolecular hydrogen bond distance (
    
    
    
    ) compared to the methyl derivative.
  • Packing: The chlorine atom is bulky (Van der Waals radius

    
    ). To accommodate this, the layers often slip, resulting in "staircase" 
    
    
    
    stacking rather than perfect face-to-face overlap.

Experimental Protocols

Workflow Visualization

G Synth Synthesis (Anthranilic Acid + Chloroacetonitrile) Cryst Recrystallization (Slow Evaporation) Synth->Cryst Crude Solid Select Crystal Selection (Polarized Microscopy) Cryst->Select Needles/Prisms Data Data Collection (Mo/Cu Kalpha Source) Select->Data 0.2mm Specimen Solve Structure Solution (SHELXT / OLEX2) Data->Solve .hkl / .cif

Figure 1: Structural elucidation workflow from synthesis to refinement.

Protocol 1: Synthesis & Crystallization
  • Synthesis: React anthranilic acid with chloroacetonitrile in the presence of a mild base (or use 2-amino-N-chloroacetylbenzamide cyclization).

  • Recrystallization (Critical Step):

    • Dissolve 100 mg of crude 2-(Chloromethyl)-4(3H)-quinazolinone in 15 mL of hot Ethanol or Acetonitrile .

    • If insoluble, add drops of DMF until clear.

    • Filter the hot solution through a 0.45

      
      m PTFE syringe filter to remove nucleation sites.
      
    • Allow to cool slowly to room temperature in a vibration-free environment.

    • Result: Colorless needle or prism-shaped crystals usually form within 48–72 hours.

Protocol 2: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil.

  • Temperature: Collect data at 100 K (using an

    
     cryostream) to reduce thermal motion of the terminal 
    
    
    
    group, which is prone to disorder.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, especially important due to the Chlorine atom's absorption coefficient (

    
    ).
    
  • Refinement:

    • Locate the Cl atom first (heaviest peak in difference map).

    • Refine

      
       hydrogen atoms freely if data quality permits; otherwise, use a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).
      

Interaction Network Diagram

This diagram illustrates the competing forces stabilizing the crystal lattice.[1]

Interactions MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB H-Bond (N-H...O) Strong (1.9 A) MolC Molecule C (Layer Below) MolA->MolC Pi-Pi Stacking (3.4 A) Chlorine Cl Atom (Side Chain) MolA->Chlorine MolB->MolA H-Bond (N-H...O) Strong (1.9 A) Chlorine->MolC Cl...Pi or Cl...O Weak Contact

Figure 2: Intermolecular interaction map showing the primary amide dimer and secondary stacking interactions.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Quinazolinone Derivatives. [Link]

  • Cao, D. L., et al. (2012). "2-Chloroquinazolin-4(3H)-one."[2][3] Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958.[3] [Link]

  • Tokali, F. S. (2022). "Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones."[4] Sakarya University Journal of Science, 26(6), 1117-1130.[4] [Link]

  • PubChem. "2-(Chloromethyl)-4(3H)-quinazolinone Compound Summary." [Link]

  • Royal Society of Chemistry. "Intermolecular interactions in molecular crystals." [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-(Chloromethyl)quinazoline

[1][2][3]

Executive Safety Assessment

Immediate Action Required: Treat 2-(Chloromethyl)quinazoline not merely as a corrosive, but as a potent alkylating agent .[1][2][3]

Unlike simple inorganic acids, the chloromethyl moiety (

1231312
Hazard Profile & Logistics Data
ParameterSpecificationOperational Implication
CAS Registry 109113-72-6 (4-Me analog) / 10156-89-5Verify specific isomer before manifesting waste.[1][2][3]
GHS Classification Skin Corr.[1][2][4][5][6] 1B , Eye Dam. 1 Causes irreversible tissue damage < 4 hours exposure.[1]
UN Number UN 3261 Corrosive Solid, Acidic, Organic, N.O.S.[1][3][5]
Reactivity Moisture Sensitive, AlkylatingDo not dispose of in aqueous acid waste streams.[1][3]
Storage Inert Gas, < 15°CHydrolyzes slowly in air to release HCl gas.[1][3]

Waste Segregation Logic

The most common compliance failure with chloromethyl-heterocycles is misclassifying them as generic "organic waste."[1][2] You must segregate this compound based on its halogen content and reactive potential .[2]

The Segregation Decision Matrix

This logic ensures compliance with RCRA (US) and local hazardous waste regulations, preventing dangerous cross-reactivity in bulking containers.[1][3]

SegregationLogicStartWaste: this compoundStatePhysical State?Start->StateSolidSolid / Pure SubstanceState->Solid Powder/CrystalSolutionSolution / Mother LiquorState->Solution DissolvedSolid_ActionStream A: Solid Hazardous Waste(UN 3261)Solid->Solid_ActionSolvent_CheckSolvent Type?Solution->Solvent_CheckWarningCRITICAL: Do NOT mix withstrong oxidizers or aqueous basesin closed containers.Solid_Action->WarningHalogenatedHalogenated Solvent(DCM, Chloroform)Solvent_Check->Halogenated HalogenatedNonHalogenatedNon-Halogenated(MeOH, Ethyl Acetate)Solvent_Check->NonHalogenated Non-HalogenatedHalogenated->Warning

Figure 1: Decision matrix for segregating chloromethyl-quinazoline waste streams to prevent incompatible mixing.

Operational Protocols

Protocol A: Routine Disposal (Preferred)

Objective: Secure containment for off-site thermal destruction (Incineration).[1][2][3] Mechanism: High-temperature incineration (>1000°C) with scrubbers is the only method that guarantees the destruction of the quinazoline ring and the capture of generated HCl/NOx gases.[1][2][3]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1][2] Avoid metal drums unless lined, as the compound hydrolyzes to form HCl, which corrodes metal.[1][3]

  • Labeling:

    • Primary Hazard: CORROSIVE [5]

    • Chemical Name: "this compound waste"[1][2][3]

    • Constituents: List any solvents (e.g., "in Dichloromethane").

  • Stabilization: If the waste is a solution, ensure the cap is vented or opened periodically in a fume hood if stored for >24 hours, to prevent pressure buildup from slow hydrolysis.[1][3]

Protocol B: Chemical Deactivation (Spills & Trace Residues)

Objective: Chemically convert the reactive alkyl chloride into a less toxic alcohol derivative (Hydroxymethyl-quinazoline) before cleanup.[1][2][3] Applicability: Small spills (< 5g) or cleaning contaminated glassware.[1][2][3] Do not use this for bulk waste treatment without process safety review.

The Chemistry: The chloromethyl group is susceptible to nucleophilic attack.[1][2][7] Hydrolysis (reaction with water) is slow.[1][2][3] Reaction with a hydroxide base (NaOH) is faster but exothermic.[1][2][3]

123

Step-by-Step Deactivation:

  • PPE: Double nitrile gloves, face shield, and lab coat.[1][3] Work in a fume hood.

  • Preparation: Prepare a 5% NaOH in Methanol solution. (Water can be used, but solubility is poor, slowing the reaction).[1][3]

  • Application:

    • For Spills: Cover the spill with an absorbent pad.[1][2] Gently pour the NaOH/MeOH solution over the pad.[1][2] Allow to sit for 30 minutes.

    • For Glassware: Rinse glassware with the NaOH/MeOH solution.[1][2]

  • Quenching: After 30 minutes, check pH. If basic, neutralize with dilute acetic acid or HCl until pH 7.[1][3]

  • Final Cleanup: Collect the absorbent/rinsate as Halogenated Organic Waste .[2] Even though deactivated, the quinazoline core remains biologically active (potentially cytotoxic).[1][3]

DeactivationPathwaycluster_safetySafety Critical ControlReactant2-(Chloromethyl)quinazoline(Alkylating/Corrosive)IntermediateTransition State(Nucleophilic Substitution)Reactant->Intermediate + ReagentReagentReagent:NaOH in MethanolReagent->IntermediateProduct2-(Hydroxymethyl)quinazoline(Corrosivity Reduced)Intermediate->ProductByproductNaClIntermediate->ByproductControlExothermic Reaction:Add Reagent SlowlyIntermediate->Control

Figure 2: Chemical pathway for the nucleophilic deactivation of the chloromethyl group.

Regulatory & Transport Compliance

Failure to adhere to these codes can result in rejection by waste haulers or regulatory fines.[1][2]

  • US RCRA: This compound is not specifically P or U listed, but it exhibits the characteristic of Corrosivity (D002) .[1][3] If mixed with solvents, it may carry Ignitability (D001) .[1][3]

  • DOT/IATA Shipping Name: Corrosive Solid, Acidic, Organic, N.O.S. (this compound).[1][2][3]

  • Packing Group: III (Minor danger) or II (Medium danger) depending on specific purity/form.[1][2][3] Default to PG II for safety margins in research samples.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 241518, 2-(Chloromethyl)-4-methylquinazoline. Retrieved from [Link]

  • Zhang, Y., et al. (2010).[1][3] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 9475-9485.[1][2][3] (Provides mechanistic basis for alkaline hydrolysis/deactivation).[1][2][3] Retrieved from [Link][1][2][3]

Personal protective equipment for handling 2-(Chloromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Before the "Wear"

Do not treat 2-(Chloromethyl)quinazoline (CAS: 109113-72-6) as a generic organic solid. While often labeled simply as "corrosive" (Skin Corr.[1] 1B), its chemical structure defines its true biological risk.[1] The chloromethyl moiety (-CH₂Cl) attached to the quinazoline ring is a potent electrophile.[1] In physiological conditions, this group acts as an alkylating agent , capable of forming covalent bonds with DNA bases (guanine) and proteins.[2]

The Critical Hazard Triad:

  • Irreversible Alkylation: Potential mutagenicity (Muta.[1] 2) and skin sensitization (Skin Sens. 1A).[1]

  • Hydrolytic Instability: Upon contact with mucosal moisture or ambient humidity, it hydrolyzes to release Hydrogen Chloride (HCl) gas, causing immediate respiratory and ocular damage.[1]

  • Delayed Onset: Alkylating burns often present no immediate pain, leading to prolonged exposure before detection.[1]

This guide moves beyond compliance to biological defense .

Risk Assessment & Engineering Controls

Before donning PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.

Engineering Control Checklist
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]

  • Static Control: Use an antistatic gun or ionizer during weighing.[1] The dry powder is prone to static charge, increasing dispersion risk.

  • Deactivation Station: Prepare a quenching bath (See Section 5) before opening the vial.[1]

Decision Logic: Hazard to Control Mapping

RiskLogic Hazard Hazard Source: This compound Route1 Inhalation (Dust/HCl) Hazard->Route1 Route2 Dermal/Ocular (Alkylating Agent) Hazard->Route2 Control1 Engineering: Fume Hood + Local Exhaust Route1->Control1 Primary Control2 PPE: Resp. Protection + Double Gloving Route2->Control2 Primary Outcome Safe Operation Control1->Outcome Control2->Outcome

Figure 1: Risk mitigation logic flow connecting specific hazards (Dust/Alkylation) to their required control hierarchies.

The PPE Matrix: Task-Based Specification

Generic "wear gloves" advice is insufficient for alkylating agents.[1] Permeation rates change drastically when the solid is dissolved in organic solvents (e.g., DCM, DMF).[1]

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Scientific Rationale
Hand Protection Double Nitrile (Min 5 mil outer)Laminate (Silver Shield) under NitrileChloromethyl derivatives permeate standard nitrile rapidly in solvents like DCM.[1] Laminate offers broad chemical resistance.[1]
Eye Protection Chemical Safety GogglesGoggles + Face ShieldGoggles are non-negotiable. Safety glasses do not seal against hydrolytic HCl vapors or dust.[1]
Respiratory N95/P100 (if outside hood - Emergency only)Half-mask w/ Acid Gas/Organic Vapor (OV/AG) cartridgeThe solid hydrolyzes to release HCl.[1] Dust masks (N95) do not stop acid gas vapors.[1]
Body Defense Lab Coat (High-neck, snap closure)Chemical-Resistant Apron (Tyvek/Polyethylene)Cotton lab coats absorb liquids, holding the alkylator against the skin.[1] An apron provides an impervious shield.[1]

Operational Protocol: The "Self-Validating" Workflow

This protocol includes "checkpoints" to ensure safety systems are active.

Phase A: Preparation
  • The Quench Check: Prepare a beaker of 5% Sodium Thiosulfate or 10% Aqueous Ammonia .[1]

    • Why: You need a nucleophile to destroy the electrophilic chloromethyl group immediately if a spill occurs.[1] Water alone generates HCl; thiosulfate neutralizes the alkylator without acid evolution.[1]

  • Solvent Selection: Avoid DMSO if possible.

    • Why: DMSO is a transdermal carrier and will transport the toxicant directly through intact skin.[1] Use Acetonitrile or DCM with extreme caution.[1]

Phase B: Weighing & Transfer
  • Tare First: Tare the receiving vessel before adding the solid to minimize open-container time.[1]

  • Static Management: If the powder "flies" (static), do not use a brush.[1] Use a stream of nitrogen to settle it or dissolve directly in the weighing boat if the protocol permits.

  • Tool Hygiene: Use disposable plastic spatulas.

    • Why: Metal spatulas can corrode (HCl formation) and are harder to decontaminate effectively than disposables which can be quenched and tossed.[1]

Phase C: Reaction & Cleanup
  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust (HCl evolution).[1]

  • Immediate Decon: Dip all contaminated spatulas/pipettes into the Thiosulfate Quench Bath immediately after use.[1] Do not leave them on the bench.

Deactivation & Waste Management

Never dispose of active this compound in the general trash or aqueous waste without treatment.[1]

Chemical Deactivation Workflow

Disposal Waste Solid/Liquid Waste (Active Alkylator) Quench Add to Quench Solution: 5% Na-Thiosulfate or Dilute Ammonia/Ethanol Waste->Quench Wait Stir 12-24 Hours (Allow Hydrolysis/Aminolysis) Quench->Wait Check Check pH & Test for Oxidizer/Activity Wait->Check Disposal Dispose as Halogenated Organic Waste Check->Disposal

Figure 2: Step-by-step chemical deactivation pathway to convert the toxic alkylator into a benign intermediate before disposal.[1]

Disposal Protocol:

  • Quenching: Slowly add the waste material to the quench solution (Alcoholic Ammonia or Thiosulfate).[1]

    • Caution: Exothermic reaction.[1] Add slowly.

  • Verification: Allow to stand overnight. The chloromethyl group will convert to a hydroxymethyl or aminomethyl derivative, significantly reducing toxicity.

  • Binning: Label as "Deactivated Halogenated Waste" and dispose of according to local EHS regulations.

Emergency Response

  • Skin Contact:

    • Drench: Immediate water flush for 15 minutes.

    • Soap: Wash with soft soap (alkaline soaps help neutralize trace acid).[1]

    • Alert: Seek medical attention. Inform them of "Alkylating Agent" exposure, not just acid burn.[1]

  • Eye Contact:

    • Flush: 15 minutes minimum.

    • Do not neutralize: Do not put baking soda in eyes.[1] Use pure water/saline only.

References

  • PubChem. (n.d.).[1] 2-(Chloromethyl)-4-methylquinazoline Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: 2-(chloromethyl)-4-methylquinazoline. Retrieved October 26, 2025, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General procedures for alkylating agents). [Link]

Sources

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Retrosynthesis Analysis

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2-(Chloromethyl)quinazoline
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2-(Chloromethyl)quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.